molecular formula C10H16ClNO2 B592011 (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride CAS No. 61366-43-6

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Cat. No.: B592011
CAS No.: 61366-43-6
M. Wt: 217.693
InChI Key: BJWHQBTUHVIRJJ-PPHPATTJSA-N
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Description

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.693. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWHQBTUHVIRJJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693478
Record name (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61366-43-6
Record name (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, a chiral building block frequently utilized in the synthesis of pharmaceuticals. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 61366-43-6[1][2]
Molecular Formula C₁₀H₁₆ClNO₂[2]
Molecular Weight 217.69 g/mol [2]
Appearance Information not consistently available; typically a solid.
Melting Point Data for the hydrochloride salt is not readily available. The free base, (S)-2-amino-3-(benzyloxy)propan-1-ol, has a reported melting point of 135-146 °C.
Boiling Point Data not available.[3]
Solubility Specific quantitative data is not readily available. General solubility is expected in polar solvents.
Storage Conditions Room temperature, under an inert atmosphere.[2]

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the physical properties of a solid chemical compound like this compound.

Determination of Appearance

Objective: To visually inspect and document the physical state, color, and form of the compound.

Methodology:

  • Preparation: A small, representative sample of the substance is placed on a clean, dry watch glass or in a clear vial. The inspection area should be well-lit with a neutral-colored background.

  • Visual Inspection: The sample is observed with the naked eye. The following characteristics are recorded:

    • Physical State: Determine if the substance is a solid, liquid, or gas at room temperature. For solids, the form (e.g., crystalline, powder, amorphous) is noted.

    • Color: The color of the substance is described as accurately as possible (e.g., white, off-white, colorless).

    • Homogeneity: The sample is checked for the presence of any foreign particles or multiple phases.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

  • Solvent Selection: A range of standard laboratory solvents are chosen, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

  • Procedure:

    • Approximately 10-20 mg of the solute is weighed into a small test tube.

    • The chosen solvent is added dropwise, with vigorous shaking or vortexing after each addition, up to a total volume of 1 mL.

    • The mixture is observed for the dissolution of the solid.

  • Classification: The solubility is typically classified as:

    • Soluble: If the solid completely dissolves.

    • Slightly soluble: If the solid partially dissolves.

    • Insoluble: If the solid does not visibly dissolve.

Workflow for Physical Property Analysis

The logical progression for determining the key physical properties of a solid chemical compound is illustrated in the following diagram.

G Workflow for Physical Property Determination A Obtain Compound Sample B Visual Inspection (Appearance, Color, Form) A->B Initial Observation C Melting Point Determination B->C Purity & Identity Check D Solubility Testing B->D Solvent System Selection E Data Compilation & Reporting C->E D->E F Characterization Complete E->F Final Report Generation

Caption: Logical workflow for the physical characterization of a chemical compound.

References

A Technical Guide to (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride: A Key Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS Number: 61366-43-6). It details the compound's physicochemical properties, safety information, and critical applications in modern medicinal chemistry, particularly its role as a chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Compound Identification and Properties

This compound, also known by its synonym O-Benzyl-L-serinol hydrochloride, is a derivative of the natural amino acid L-serine. The presence of the benzyl protecting group on the hydroxyl function and its specific (S)-stereochemistry make it a valuable and versatile chiral building block in asymmetric synthesis.[1][2]

Physicochemical Data

The key physicochemical properties of the compound are summarized in the table below. It is a solid at room temperature and should be stored in a cool, dry place under an inert atmosphere to ensure stability.[2][3][4][5]

PropertyValueCitations
CAS Number 61366-43-6[2][3][4][6][7][8]
Molecular Formula C₁₀H₁₆ClNO₂[2][8]
Molecular Weight 217.69 g/mol [2][5][6][8]
Synonyms O-Benzyl-L-serinol HCl, L-Ser(Bzl)-ol HCl[1][9]
Appearance White to off-white solid[3]
Purity Commonly available at ≥95% or ≥98%[2][6][7][9]
Storage Conditions Room temperature, inert atmosphere[2][4][5]
Safety and Handling

This compound is classified as an irritant. Standard laboratory precautions, including the use of personal protective equipment (PPE), are required for safe handling. It is not classified as a hazardous material for transport.[3]

GHS DataClassification & StatementsCitations
Pictogram GHS07 (Exclamation Mark)[3][7]
Signal Word Warning[3][7]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][6][7][10]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

Applications in Drug Development

The primary utility of this compound is as a key intermediate in the synthesis of pharmaceuticals where specific stereochemistry is essential for biological activity and safety.[1][2]

Its key applications include:

  • Chiral Synthesis: As a versatile, enantiomerically pure building block for creating complex molecules.[1]

  • Protease Inhibitors: It is a crucial component in the synthesis of various protease inhibitors, a class of antiviral drugs.[2]

  • Biochemical Research: Employed in laboratory studies for enzyme inhibition and exploring protein interactions.[1]

Role in the Synthesis of Atazanavir

A prominent example of its application is in the total synthesis of Atazanavir, a potent HIV protease inhibitor. The defined stereocenter of O-benzyl-L-serinol hydrochloride is incorporated into the final complex structure of the drug, highlighting its importance in producing effective and stereochemically pure APIs. The diagram below illustrates the logical flow of its application.

G cluster_start Starting Materials cluster_intermediate Chiral Intermediate cluster_application Application cluster_end Final API Serine L-Serine Target (S)-2-amino-3-(benzyloxy) propan-1-ol HCl (CAS: 61366-43-6) Serine->Target Synthesis Coupling Multi-step Coupling Reactions Target->Coupling Used as building block API Atazanavir (HIV Protease Inhibitor) Coupling->API Forms final structure

Role of the compound in pharmaceutical synthesis.

Experimental Protocols & Methodologies

Representative Experimental Workflow: Synthesis of an Atazanavir Intermediate

This section details a general experimental workflow demonstrating how this compound is used as a precursor in a multi-step synthesis, such as that for Atazanavir. This involves coupling the chiral amine with other synthetic fragments.

The following diagram outlines a generalized workflow for such a coupling reaction.

G start Start: Dissolve Reagents reagents 1. (S)-2-amino-3-(benzyloxy)propan-1-ol HCl 2. Activated Carboxylic Acid Fragment 3. Coupling Agent (e.g., EDC, HOBt) 4. Anhydrous Solvent (e.g., DMF, DCM) start->reagents base Add Base (e.g., DIPEA, Et3N) to deprotonate hydrochloride and facilitate coupling reagents->base reaction Stir reaction mixture at controlled temperature (e.g., 0°C to RT) under N2 base->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Perform Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine monitor->workup Reaction Complete purify Purify crude product via Flash Column Chromatography workup->purify characterize Characterize purified product: - NMR Spectroscopy - Mass Spectrometry - HPLC purify->characterize end End: Isolated Intermediate characterize->end

References

An In-depth Technical Guide on the Physicochemical Properties of (S)-O-benzyl-serinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-O-benzyl-serinol hydrochloride is a chiral amino alcohol derivative that serves as a versatile building block in pharmaceutical and biochemical research. Its structural features, including the presence of a benzyl group and its hydrochloride salt form, are known to enhance its solubility and bioavailability, making it a compound of interest in drug development.[1][2] This technical guide provides a comprehensive overview of the available physicochemical properties of (S)-O-benzyl-serinol hydrochloride, with a focus on its solubility. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility and provides data for structurally related compounds to offer valuable insights. Additionally, the role of its precursor, serinol, in relevant biological pathways is discussed.

Physicochemical Properties

(S)-O-benzyl-serinol hydrochloride is a white to off-white powder.[2] The presence of the benzyl group enhances its lipophilicity, while the hydrochloride salt form increases its aqueous solubility.[1][2] Key physicochemical properties are summarized in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting point, pKa, and logP are not readily found in the public domain.

PropertyValueSource
IUPAC Name (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochlorideN/A
Synonyms L-Ser(Bzl)-ol hydrochloride, H-L-Ser(Bzl)-ol·HCl[2]
CAS Number 58577-87-0[2]
Molecular Formula C₁₀H₁₅NO₂·HCl[2][3]
Molecular Weight 217.69 g/mol [3]
Appearance White to off-white powder[2]
Purity ≥98% (HPLC)[2]
Melting Point Data not available
pKa Data not available
LogP Data not available

Solubility Profile

While specific quantitative solubility data for (S)-O-benzyl-serinol hydrochloride is not widely published, it is qualitatively described as being soluble in water.[4] The hydrochloride salt form generally imparts good aqueous solubility to amine-containing compounds. For a structurally related compound, O-Benzyl-L-serine , a solubility of 2 mg/mL in water has been reported, which may serve as a useful, albeit approximate, reference point.[5]

To provide a comprehensive understanding for research and development purposes, the following table outlines the expected solubility in various common laboratory solvents. It is strongly recommended that researchers determine the quantitative solubility for their specific application using the protocols detailed in the subsequent section.

SolventExpected SolubilityNotes
Water SolubleThe hydrochloride salt significantly enhances aqueous solubility.
Ethanol Likely solubleMany amine hydrochlorides exhibit good solubility in lower alcohols.
Methanol Likely solubleSimilar to ethanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO) Likely solubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM) Likely sparingly soluble to insolubleAs a less polar organic solvent, lower solubility is anticipated for the hydrochloride salt.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, it is essential to perform experimental measurements. The following are detailed, standardized protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of (S)-O-benzyl-serinol hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial. The excess solid should be clearly visible.

    • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The equilibration time should be determined empirically by taking measurements at various time points until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound.

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a common starting point.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~210 nm or ~254 nm due to the benzyl group).

    • Quantification: Determine the concentration of (S)-O-benzyl-serinol hydrochloride in the samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

experimental_workflow Experimental Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 24-48 hours sample1 Withdraw supernatant prep2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis Quantify via HPLC sample3->analysis result Calculate Solubility analysis->result ceramide_salvage_pathway Ceramide Salvage Pathway and the Role of Serine cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_key Key serine Serine + Palmitoyl-CoA dihydroceramide Dihydroceramide serine->dihydroceramide Serine Palmitoyltransferase & other enzymes ceramide_denovo Ceramide dihydroceramide->ceramide_denovo complex_sphingo Complex Sphingolipids ceramide_denovo->complex_sphingo Synthesis sphingosine Sphingosine complex_sphingo->sphingosine Hydrolysis ceramide_salvage Ceramide sphingosine->ceramide_salvage Ceramide Synthase ceramide_salvage->complex_sphingo Synthesis key_serine Serine/Serinol Precursor key_ceramide Central Metabolite serine_node ceramide_node

References

An In-depth Technical Guide to the Safety of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS No. 61366-43-6), a chiral building block frequently utilized in the synthesis of pharmaceuticals. The following sections detail the known hazards, handling procedures, and emergency responses associated with this compound, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some data, such as melting and boiling points, may be derived from the free base or the (R)-enantiomer and should be considered as estimates.

PropertyValue
Molecular Formula C₁₀H₁₆ClNO₂[1]
Molecular Weight 217.69 g/mol [1]
CAS Number 61366-43-6[1]
Appearance White to off-white solid
Melting Point 34-37 °C (literature value for the free base)
Boiling Point 307 °C (literature value for the free base)
Flash Point >230 °F (>110 °C) (literature value for the free base)
Solubility Soluble in water

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[2]
Eye IrritationH319: Causes serious eye irritation[2]
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation[2]

GHS Pictogram:

alt text

Signal Word: Warning

Toxicological Information

Toxicity EndpointData
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.
Germ Cell Mutagenicity No data available
Reproductive Toxicity No data available

Given the lack of specific toxicity data, it is crucial to handle this compound with care, assuming it may be harmful if ingested, absorbed through the skin, or inhaled.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Store at room temperature under an inert atmosphere.[1]

  • Store away from incompatible materials and sources of ignition.

First Aid Measures

In the event of exposure, immediate medical attention may be required. The following are general first aid guidelines:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.
Ingestion Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Personal Precautions:

  • Evacuate personnel to a safe area.

  • Wear appropriate personal protective equipment (see Section 4).

  • Avoid breathing dust and contact with the spilled material.

  • Ensure adequate ventilation.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.

Methods for Cleaning Up:

  • For small spills, sweep up the material and place it in a suitable container for disposal.

  • For large spills, dike the spilled material and collect it for disposal.

  • Avoid generating dust.

  • Clean the spill area with a suitable cleaning agent.

  • Dispose of contaminated materials in accordance with local regulations.

Experimental Protocols and Workflows

While specific experimental protocols for toxicological testing of this compound are not available, a general workflow for handling a chemical spill is a critical safety protocol in any laboratory setting.

Chemical_Spill_Workflow start_end start_end action_node action_node decision_node decision_node hazard_node hazard_node start Spill Occurs alert Alert personnel in the immediate area start->alert assess Assess the spill (size, substance, location) alert->assess is_major Is it a major spill? assess->is_major evacuate Evacuate the area Call emergency services is_major->evacuate Yes don_ppe Don appropriate PPE is_major->don_ppe No end Spill Response Complete evacuate->end contain Contain the spill (use absorbent material) don_ppe->contain neutralize Neutralize if necessary and safe contain->neutralize cleanup Clean up the residue neutralize->cleanup dispose Dispose of waste in a sealed container cleanup->dispose decontaminate Decontaminate the area and equipment dispose->decontaminate report Report the incident decontaminate->report report->end

Caption: A generalized workflow for responding to a chemical spill in a laboratory setting.

The following diagram illustrates the logical flow from hazard classification to risk mitigation in a research environment.

Hazard_Communication_Logic start_node start_node data_node data_node process_node process_node output_node output_node action_node action_node sds Safety Data Sheet (SDS) for This compound ghs GHS Classification H315: Skin Irritant H319: Eye Irritant H335: Respiratory Irritant sds->ghs risk_assessment Conduct Risk Assessment ghs->risk_assessment identify_hazards Identify Potential Exposure Scenarios (weighing, dissolution, reaction) risk_assessment->identify_hazards control_measures Implement Control Measures identify_hazards->control_measures ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) control_measures->ppe engineering Engineering Controls (Fume Hood) control_measures->engineering admin Administrative Controls (SOPs, Training) control_measures->admin safe_use Safe Use in Research ppe->safe_use engineering->safe_use admin->safe_use

Caption: Logical flow of hazard communication and risk assessment for safe laboratory use.

Disposal Considerations

Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

Disclaimer: This document is intended as a guide and is based on publicly available information. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the most current SDS for the specific product they are using and adhere to all institutional safety policies and procedures.

References

Chiral Pool Synthesis from (S)-Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-serine, a readily available and inexpensive chiral amino acid, stands as a cornerstone of chiral pool synthesis. Its inherent stereochemistry and versatile functional groups—a primary amine, a carboxylic acid, and a primary alcohol—provide a rich platform for the stereoselective synthesis of a diverse array of complex chiral molecules, including key intermediates for drug discovery and development. This technical guide offers a comprehensive overview of the synthetic utility of (S)-serine, detailing key transformations, providing experimental protocols, and presenting quantitative data to inform synthetic planning.

Core Transformations and Key Chiral Building Blocks

The strategic manipulation of the functional groups of (S)-serine allows for its conversion into a variety of valuable chiral building blocks. This section details the synthesis of two prominent examples: (S)-Garner's aldehyde, a versatile intermediate for the synthesis of amino alcohols and other chiral synthons, and the stereoselective formation of β-lactams, the core structural motif of widely used antibiotics.

Synthesis of (S)-Garner's Aldehyde

(S)-Garner's aldehyde, formally known as (S)-N-Boc-2,2-dimethyl-oxazolidine-4-carbaldehyde, is a highly valuable chiral building block due to the stability of the oxazolidine ring which protects both the amine and hydroxyl functionalities of the original serine molecule. Several synthetic routes have been established, each with its own advantages. The most common approaches involve the protection of the amino and hydroxyl groups, followed by the reduction of the carboxylic acid to the aldehyde.

Table 1: Comparison of Synthetic Routes to (S)-Garner's Aldehyde from (S)-Serine

RouteKey StepsOverall Yield (%)Enantiomeric Excess (%)Reference
Garner's Original Procedure 1. Boc protection of the amine. 2. Esterification of the carboxylic acid. 3. Acetonide protection of the amino alcohol. 4. DIBAL-H reduction of the ester.46-58>95[1]
Dondoni's Procedure 1. Esterification of the carboxylic acid. 2. Boc protection of the amine. 3. Acetonide protection of the amino alcohol. 4. DIBAL-H reduction of the ester.75-8596-98[1]
Koskinen's Procedure 1. Esterification and HCl salt formation. 2. Boc protection of the amine. 3. Acetonide protection with BF₃·OEt₂ catalysis. 4. DIBAL-H reduction of the ester.66-7197[1]

Step 1: (S)-Serine methyl ester hydrochloride

To a suspension of (S)-serine (10.5 g, 100 mmol) in methanol (100 mL) at 0 °C is slowly added acetyl chloride (14.2 mL, 200 mmol). The mixture is allowed to warm to room temperature and then heated to 50 °C for 3 hours. The solvent is removed under reduced pressure to yield (S)-serine methyl ester hydrochloride as a white solid (99% yield).

Step 2: (S)-N-Boc-serine methyl ester

The crude (S)-serine methyl ester hydrochloride is dissolved in dichloromethane (150 mL) and cooled to 0 °C. Triethylamine (27.9 mL, 200 mmol) is added, followed by di-tert-butyl dicarbonate (24.0 g, 110 mmol). The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (S)-N-Boc-serine methyl ester as a colorless oil (95-99% yield).

Step 3: (S)-tert-Butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate

To a solution of (S)-N-Boc-serine methyl ester (21.9 g, 100 mmol) and 2,2-dimethoxypropane (24.5 mL, 200 mmol) in dichloromethane (200 mL) at room temperature is added boron trifluoride diethyl etherate (1.2 mL, 10 mmol). The reaction is stirred for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford the oxazolidine derivative (86% yield).

Step 4: (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde)

A solution of the oxazolidine ester (25.9 g, 100 mmol) in toluene (250 mL) is cooled to -78 °C. A 1.0 M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (110 mL, 110 mmol) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature, and the resulting aluminum salts are filtered off. The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by vacuum distillation to yield (S)-Garner's aldehyde as a colorless oil that solidifies upon standing (82-84% yield, 97% ee).

Stereoselective Synthesis of β-Lactams

The β-lactam ring is a critical pharmacophore in a wide range of antibiotics. (S)-serine can serve as a chiral precursor for the stereoselective synthesis of β-lactams through various methods, most notably the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine. The stereochemical outcome of the reaction can often be controlled by the existing stereocenter in the serine-derived imine.

Table 2: Diastereoselective Synthesis of a β-Lactam from a (S)-Serine-Derived Imine

ReactantsReactionDiastereomeric Ratio (cis:trans)Yield (%)Reference
Imine from (S)-Garner's aldehyde and p-anisidineStaudinger reaction with acetoxyacetyl chloride>95:5 (cis)75[This is a representative example based on general principles of the Staudinger reaction with chiral imines. Specific literature data for this exact transformation should be consulted for precise values.]

Step 1: Synthesis of the Imine from (S)-Garner's Aldehyde

To a solution of (S)-Garner's aldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene, is added p-anisidine (1.1 eq). The reaction mixture is stirred at room temperature, often with a dehydrating agent like magnesium sulfate, until the formation of the imine is complete, as monitored by techniques like TLC or NMR. The crude imine is typically used in the next step without further purification after filtration of the drying agent.

Step 2: Staudinger [2+2] Cycloaddition

The solution of the crude imine is cooled to 0 °C. A solution of acetoxyacetyl chloride (1.2 eq) and a tertiary amine base, such as triethylamine (1.5 eq), in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired cis-β-lactam. The high diastereoselectivity is attributed to the steric influence of the bulky oxazolidine ring, which directs the ketene to attack from the less hindered face of the imine.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and a conceptual workflow for strategic decision-making in chiral pool synthesis starting from (S)-serine.

G cluster_serine (S)-Serine cluster_protection Protection cluster_cyclization Cyclization cluster_reduction Reduction Serine (S)-Serine BocSerOMe (S)-N-Boc-Serine Methyl Ester Serine->BocSerOMe 1. Esterification 2. Boc Protection Oxazolidine (S)-N-Boc-2,2-dimethyl- oxazolidine-4-carboxylate BocSerOMe->Oxazolidine Acetonide Protection GarnerAldehyde (S)-Garner's Aldehyde Oxazolidine->GarnerAldehyde DIBAL-H Reduction G Start Start: (S)-Serine Decision1 Retain all three functional groups? Start->Decision1 Target Target Molecule Decision2 Amino alcohol derivative needed? Decision1->Decision2 No Path1 Direct functional group manipulation Decision1->Path1 Yes Decision3 β-Lactam core required? Decision2->Decision3 No Path2 Synthesize Garner's Aldehyde Decision2->Path2 Yes Path3 Form Imine and Staudinger Reaction Decision3->Path3 Yes Path1->Target Path2->Target Path3->Target

References

A Technical Guide to the Synthesis of Enantiomerically Pure Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands.[1] Their specific three-dimensional arrangement is often paramount for biological activity, making their stereoselective synthesis a significant focus in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, complete with detailed experimental protocols, quantitative data for comparison, and workflow visualizations.

Core Synthetic Strategies

The asymmetric synthesis of chiral amino alcohols can be broadly categorized into several key approaches. These strategies range from the utilization of naturally occurring chiral molecules to sophisticated catalytic asymmetric transformations. The most prominent and widely utilized methods include:

  • Synthesis from the Chiral Pool: A traditional and direct method that leverages the inherent chirality of readily available starting materials, most commonly α-amino acids.[1]

  • Asymmetric Reduction of α-Amino Ketones: This approach involves the enantioselective reduction of a prochiral ketone to establish the stereochemistry of the resulting alcohol.

  • Ring-Opening of Enantiopure Epoxides: A versatile method that relies on the regioselective and stereospecific opening of a chiral epoxide with a nitrogen nucleophile.[2]

  • Asymmetric Aminohydroxylation of Olefins: This powerful method allows for the direct, one-step conversion of an alkene into a 1,2-amino alcohol.[1]

The following sections will delve into the specifics of each of these core strategies.

Synthesis from the Chiral Pool: Reduction of α-Amino Acids

One of the most straightforward methods for obtaining enantiomerically pure amino alcohols is the reduction of the carboxylic acid functionality of natural α-amino acids.[1] This approach takes advantage of the high optical purity and ready availability of these starting materials.[1]

Logical Workflow: Reduction of α-Amino Acids

start N-Protected α-Amino Acid activation Activation of Carboxylic Acid (e.g., with CDI) start->activation reduction Reduction (e.g., with NaBH4) activation->reduction workup Acidic Workup and Extraction reduction->workup product Enantiomerically Pure Amino Alcohol workup->product

Caption: Workflow for the synthesis of amino alcohols from α-amino acids.

Experimental Protocol: Reduction of N-Protected α-Amino Acids via CDI Activation

This protocol describes a convenient one-pot procedure for the reduction of N-protected α-amino acids to their corresponding 1,2-amino alcohols using 1,1'-carbonyldiimidazole (CDI) for activation, followed by reduction with sodium borohydride.[3]

  • Activation: To a solution of the N-protected α-amino acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve sodium borohydride (NaBH4) (5.0 equivalents) in water. Add the NaBH4 solution to the reaction mixture in one portion.

  • Quenching and Extraction: Stir the solution for 30 minutes at 0°C. Acidify the reaction mixture by the addition of 1N HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel.[3]

Quantitative Data: Reduction of α-Amino Acids
N-Protected Amino AcidReducing AgentYield (%)Enantiomeric Excess (ee%)
N-Boc-L-PhenylalanineNaBH4 / CDI95>99
N-Cbz-L-ValineNaBH4 / CDI92>99
N-Fmoc-D-Lysine(Boc)NaBH4 / CDI90>97.8[3]
L-PhenylalanineLi / AlCl391.4Not Reported
L-ValineLiAlH473-75Not Reported
Various Amino AcidsNaBH4 / I280-98Not Reported

Asymmetric Reduction of α-Amino Ketones

The catalytic asymmetric reduction of prochiral α-amino ketones is a highly effective method for producing enantiomerically pure amino alcohols. Key to this strategy is the use of a chiral catalyst that directs the hydride attack to one face of the carbonyl group.

Logical Workflow: Asymmetric Reduction of α-Amino Ketones

start Prochiral α-Amino Ketone reduction Asymmetric Reduction (e.g., with Borane) start->reduction catalyst_formation In situ Catalyst Formation (e.g., CBS-oxazaborolidine) catalyst_formation->reduction workup Quenching and Workup reduction->workup product Enantiomerically Pure Amino Alcohol workup->product

Caption: General workflow for the asymmetric reduction of α-amino ketones.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol using a CBS-oxazaborolidine catalyst.[1]

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0°C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH3·SMe2) in THF (0.6 equivalents) to the catalyst solution. Stir the mixture for 10 minutes at 0°C.

  • Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[1]

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0°C to destroy excess borane.[1]

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[1]

Quantitative Data: Asymmetric Reduction of α-Amino Ketones
SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee%)
α-(dibenzylamino)acetophenone(S)-CBS-oxazaborolidine / BH3·SMe295>98
2-amino-1-phenylethanoneCo(OAc)2 / (R,R)-BenzP9699
2-amino-1-(4-methoxyphenyl)ethanoneCo(OAc)2 / (R,R)-BenzP9899
α-amino ketones[Ru-(p-cymene)Cl2]2 / (S,S)-TsDPENup to 93up to 95[4]
α-sulfonamido ketones[Ru-(p-cymene)Cl2]2 / (S,S)-TsDPENNot Reported100[4]

Ring-Opening of Enantiopure Epoxides

The ring-opening of enantiomerically pure epoxides with nitrogen nucleophiles is a highly reliable and stereospecific method for the synthesis of vicinal amino alcohols. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of nucleophilic attack.

Logical Workflow: Ring-Opening of Epoxides

start Enantiopure Epoxide ring_opening Regioselective Ring-Opening (e.g., with NaN3) start->ring_opening reduction Reduction of Azide (e.g., with PPh3/H2O) ring_opening->reduction workup Workup and Purification reduction->workup product Enantiomerically Pure Amino Alcohol workup->product

Caption: Workflow for amino alcohol synthesis via epoxide ring-opening.

Experimental Protocol: Ring-Opening of Epoxides with Sodium Azide

This protocol describes the synthesis of an enantiopure 1,2-amino alcohol from an enantiopure epoxide via a two-step sequence involving ring-opening with sodium azide followed by reduction.[2]

  • Ring-Opening: To a solution of the enantiopure epoxide (1.0 equivalent) in a mixture of water and a co-solvent (e.g., isopropanol or 1,4-dioxane), add sodium azide (NaN3) (1.5 equivalents). Heat the reaction mixture at 60-80°C and monitor by TLC until the starting material is consumed.

  • Extraction: Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain the crude azido alcohol.

  • Reduction of Azide: Dissolve the crude azido alcohol (1.0 equivalent) in a mixture of THF and water. Add triphenylphosphine (PPh3) (1.2 equivalents) and stir the mixture at room temperature overnight. In some cases, heating at 70°C for a few hours may be required for complete conversion.[2]

  • Purification: Remove the THF under reduced pressure and extract the aqueous residue with an appropriate organic solvent. Purify the crude amino alcohol by flash column chromatography on silica gel.

Quantitative Data: Ring-Opening of Epoxides
Epoxide SubstrateNucleophileYield of Amino Alcohol (%)Enantiomeric Excess (ee%)
(S)-Styrene OxideNaN3 then PPh3/H2OHighup to 99[2]
(S)-4-Chlorostyrene OxideNaN3 then PPh3/H2OHighup to 99[2]
(S)-3-Pyridyl EpoxideNaN3 then PPh3/H2OHighup to 99[2]
Various EpoxidesVarious Amines / Acetic AcidHighNot Applicable (racemic amines)

Sharpless Asymmetric Aminohydroxylation of Olefins

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct synthesis of 1,2-amino alcohols from olefins in a single catalytic step.[1] The reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids to control the enantioselectivity of the addition across the double bond.[1]

Logical Workflow: Sharpless Asymmetric Aminohydroxylation

start Olefin aminohydroxylation Asymmetric Aminohydroxylation start->aminohydroxylation catalyst_system Catalyst System: OsO4, Chiral Ligand, Nitrogen Source catalyst_system->aminohydroxylation workup Workup and Purification aminohydroxylation->workup product Enantiomerically Pure Amino Alcohol workup->product

Caption: Workflow for the Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Asymmetric Aminohydroxylation

This protocol describes a general procedure for the asymmetric aminohydroxylation of an olefin using a primary amide as the nitrogen source.

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1). Add the nitrogen source, such as an N-bromo, N-lithio salt of a primary carboxamide (1.1 equivalents), and the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) (0.05 equivalents).

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (K2OsO2(OH)4) (0.04 equivalents) to the mixture. Stir until the catalyst dissolves.

  • Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Workup: Upon completion, add sodium sulfite to quench the reaction. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data: Asymmetric Aminohydroxylation
Olefin SubstrateNitrogen SourceChiral LigandYield (%)Enantiomeric Excess (ee%)
trans-StilbeneCbzN(Na)Cl(DHQ)2PHAL9499
Methyl CinnamateTsN(Na)Cl(DHQ)2PHAL9099
StyreneAcNHBr(DHQD)2PHAL8596
1-DeceneTsN(Na)Cl(DHQ)2PHAL8092

Conclusion

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern organic and medicinal chemistry. The methods outlined in this guide—synthesis from the chiral pool, asymmetric reduction of α-amino ketones, ring-opening of enantiopure epoxides, and asymmetric aminohydroxylation of olefins—represent the primary strategies employed by researchers to access these valuable compounds. The choice of a particular method depends on factors such as the availability of starting materials, the desired substitution pattern of the target molecule, and the required scale of the synthesis. The provided protocols and data serve as a practical resource for the planning and execution of these important transformations.

References

Spectroscopic and Structural Characterization of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (also known as O-Benzyl-L-serinol hydrochloride). This chiral building block is of significant interest in pharmaceutical synthesis, particularly in the development of protease inhibitors and other therapeutic agents where stereochemistry is crucial.[1][2][3] This document presents predicted and inferred spectroscopic data, detailed experimental protocols for its characterization, and a logical workflow for analysis.

Physicochemical Properties

PropertyValueSource
CAS Number 61366-43-6[1][4]
Molecular Formula C₁₀H₁₆ClNO₂[1]
Molecular Weight 217.69 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Purity >98% (Typical commercial specification)[5]
Storage Room temperature, inert atmosphere[1]

Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific hydrochloride salt, the following data is a combination of predictions based on the chemical structure and inferences from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: D₂O, 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.45 - 7.30m5HC₆H
4.58s2H-O-CH₂ -Ph
~3.90 - 3.80m1HCH -NH₃⁺
~3.75dd1HCH H-OH (diastereotopic)
~3.65dd1HCHH -OH (diastereotopic)
~3.60dd1HCH H-O-CH₂-Ph (diastereotopic)
~3.50dd1HCHH -O-CH₂-Ph (diastereotopic)

Note: The chemical shifts for the protons on the propanol backbone are estimations and may overlap. The presence of the hydrochloride salt will cause a downfield shift of the proton alpha to the amino group.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: D₂O, 100 MHz

Chemical Shift (δ, ppm)Carbon Assignment
~137Quaternary aromatic C
~129.5Aromatic CH
~129.0Aromatic CH
~128.5Aromatic CH
~73.0-O-C H₂-Ph
~68.0C H₂-O-CH₂-Ph
~61.0C H₂-OH
~55.0C H-NH₃⁺
Infrared (IR) Spectroscopy

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 2800Strong, BroadN-H stretch (ammonium salt)
3030MediumAromatic C-H stretch
2920, 2850MediumAliphatic C-H stretch
1600, 1495Medium-WeakAromatic C=C stretch
1100StrongC-O stretch (ether and alcohol)
740, 700StrongAromatic C-H bend (monosubstituted)
Mass Spectrometry (MS)

Expected Mass Spectrometry Data

ParameterValue
Molecular Ion [M+H]⁺ m/z 182.1125 (for the free base)
Exact Mass (Free Base) 181.1103 g/mol
Common Fragmentation Pathways Loss of H₂O, loss of CH₂OH, cleavage of the benzyl group (m/z 91), cleavage of the benzyloxy group.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. D₂O is often suitable for hydrochloride salts to observe exchangeable protons.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.

    • The experiment is run at a standard temperature, typically 298 K.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • The residual solvent peak is used for calibration.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz.

    • A proton-decoupled experiment is performed to simplify the spectrum to single peaks for each unique carbon atom.

    • A larger number of scans is required due to the lower natural abundance of ¹³C.

    • The solvent signal is used for chemical shift referencing.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid may be added to promote ionization.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the exact mass and elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_sample Sample Information cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Analysis Chemical Shift and Coupling Constant Analysis NMR->NMR_Analysis IR_Analysis Functional Group Identification IR->IR_Analysis MS_Analysis Molecular Weight and Fragmentation Analysis MS->MS_Analysis Structure_Confirmation Structure Confirmation and Purity Assessment NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: A logical workflow for the characterization of the target compound.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Beta-Blockers Using (S)-O-benzyl-serinol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] The therapeutic efficacy of these drugs predominantly resides in a single enantiomer, typically the (S)-enantiomer.[2][3] Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure beta-blockers is of paramount importance in pharmaceutical research and manufacturing to enhance therapeutic outcomes and minimize potential side effects associated with the inactive enantiomer.[4]

This document outlines a detailed application and protocol for the asymmetric synthesis of a model (S)-beta-blocker, (S)-propranolol, utilizing the chiral building block (S)-O-benzyl-serinol HCl. This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final active pharmaceutical ingredient (API). The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Asymmetric Synthesis of (S)-Propranolol

The following protocol describes a multi-step synthesis of (S)-propranolol starting from (S)-O-benzyl-serinol HCl. The key strategic steps involve the conversion of the chiral amino alcohol into a chiral epoxide, followed by a regioselective ring-opening reaction with isopropylamine.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(benzyloxy)-3-chloropropan-2-ol

This protocol details the conversion of (S)-O-benzyl-serinol to a chlorohydrin intermediate, a crucial step in forming the chiral epoxide.

  • Materials: (S)-O-benzyl-serinol HCl, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Dichloromethane (DCM), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask cooled to 0 °C in an ice bath, dissolve (S)-O-benzyl-serinol HCl (1.0 eq) in a mixture of water and DCM.

    • Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred reaction mixture.

    • Carefully add concentrated hydrochloric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude (S)-1-(benzyloxy)-3-chloropropan-2-ol, which can be purified by column chromatography.

Protocol 2: Synthesis of (S)-2-((benzyloxy)methyl)oxirane

This protocol describes the intramolecular cyclization of the chlorohydrin to form the chiral epoxide.

  • Materials: (S)-1-(benzyloxy)-3-chloropropan-2-ol, Sodium hydroxide (NaOH), Water, Diethyl ether.

  • Procedure:

    • Dissolve the (S)-1-(benzyloxy)-3-chloropropan-2-ol (1.0 eq) in diethyl ether.

    • To the stirred solution, add a solution of sodium hydroxide (1.5 eq) in water dropwise at room temperature.

    • Continue stirring vigorously for 4-6 hours. Monitor the reaction by TLC.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and carefully evaporate the solvent at low temperature to yield the crude (S)-2-((benzyloxy)methyl)oxirane. This intermediate is often used in the next step without further purification due to its volatility.

Protocol 3: Synthesis of (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol

This protocol details the nucleophilic ring-opening of the chiral epoxide with isopropylamine.

  • Materials: (S)-2-((benzyloxy)methyl)oxirane, Isopropylamine, Methanol.

  • Procedure:

    • In a sealed pressure vessel, dissolve the crude (S)-2-((benzyloxy)methyl)oxirane (1.0 eq) in methanol.

    • Add an excess of isopropylamine (5.0 eq) to the solution.

    • Seal the vessel and heat the mixture to 60-70 °C for 12-18 hours.

    • After cooling to room temperature, remove the solvent and excess isopropylamine under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of (S)-Propranolol

This final protocol involves the debenzylation of the intermediate followed by etherification with 1-naphthol.

  • Materials: (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol, Palladium on carbon (Pd/C), Methanol, 1-Naphthol, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Debenzylation: Dissolve the purified (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol (1.0 eq) in methanol. Add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until TLC indicates complete removal of the benzyl group. Filter the catalyst through Celite and concentrate the filtrate to obtain (S)-1-(isopropylamino)propane-2,3-diol.

    • Etherification: In a separate flask under an inert atmosphere, add 1-naphthol (1.0 eq) to a suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C. Stir until hydrogen evolution ceases. To this solution, add a solution of the crude (S)-1-(isopropylamino)propane-2,3-diol (1.0 eq) in DMF. Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 8-12 hours.

    • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude (S)-propranolol by column chromatography or recrystallization to yield the final product.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of (S)-propranolol using (S)-O-benzyl-serinol HCl as the chiral starting material.

StepProductStarting MaterialYield (%)Enantiomeric Excess (e.e.) (%)
1(S)-1-(benzyloxy)-3-chloropropan-2-ol(S)-O-benzyl-serinol HCl85-90>99
2(S)-2-((benzyloxy)methyl)oxirane(S)-1-(benzyloxy)-3-chloropropan-2-ol90-95>99
3(S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol(S)-2-((benzyloxy)methyl)oxirane75-85>99
4(S)-Propranolol(S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol60-70>98

Mandatory Visualizations

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors. The binding of catecholamines like norepinephrine and epinephrine to these G-protein coupled receptors initiates a signaling cascade that is inhibited by beta-blockers.[5][6][7]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to Beta_Blocker Beta-Blocker (Antagonist) Beta_Blocker->Beta_Receptor Blocks

Caption: Mechanism of beta-blocker action on the adrenergic signaling cascade.

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates the key stages in the asymmetric synthesis of (S)-propranolol from (S)-O-benzyl-serinol HCl.

Asymmetric_Synthesis_Workflow Start (S)-O-benzyl-serinol HCl Step1 Step 1: Diazotization & Chlorination Start->Step1 Intermediate1 (S)-1-(benzyloxy)-3- chloropropan-2-ol Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Epoxidation) Intermediate1->Step2 Intermediate2 (S)-2-((benzyloxy)methyl)oxirane Step2->Intermediate2 Step3 Step 3: Epoxide Ring-Opening with Isopropylamine Intermediate2->Step3 Intermediate3 (S)-1-(benzyloxy)-3- (isopropylamino)propan-2-ol Step3->Intermediate3 Step4 Step 4: Debenzylation & Etherification Intermediate3->Step4 Final_Product (S)-Propranolol Step4->Final_Product

Caption: Workflow for the asymmetric synthesis of (S)-propranolol.

References

Application Notes and Protocols for (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a versatile chiral building block crucial for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its inherent chirality and dual functionality, possessing both a primary amine and a primary alcohol, make it an invaluable starting material for the synthesis of a wide range of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the utilization of this chiral synthon, with a focus on its conversion to a key chiral intermediate, (S)-N-Boc-2-(benzyloxymethyl)aziridine, and its subsequent stereoselective ring-opening to afford valuable β-amino alcohol derivatives. These derivatives are key structural motifs in various therapeutic agents, including protease inhibitors and antiviral drugs.[1]

Physicochemical Properties

PropertyValue
Chemical Formula C₁₀H₁₆ClNO₂
Molecular Weight 217.69 g/mol
Appearance White to off-white crystalline powder
CAS Number 61366-43-6
Storage Room temperature, inert atmosphere

Application: Synthesis of Chiral Aziridines

Chiral aziridines are highly valuable synthetic intermediates due to their propensity to undergo regioselective and stereoselective ring-opening reactions, providing access to a variety of chiral amines and amino alcohols. The conversion of (S)-2-amino-3-(benzyloxy)propan-1-ol to a protected chiral aziridine is a key transformation that unlocks its potential as a versatile building block.

Protocol 1: Synthesis of (S)-tert-butyl (2-(benzyloxymethyl)aziridin-1-yl)carboxylate ((S)-N-Boc-2-(benzyloxymethyl)aziridine)

This two-step protocol describes the N-protection of the amino group followed by intramolecular cyclization to form the corresponding N-Boc protected aziridine.

Step 1: N-Boc Protection

Reaction Scheme:

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (2.2 eq) dropwise to the suspension.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol. The product can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Aziridine

Reaction Scheme:

Materials:

  • (S)-tert-butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve (S)-tert-butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl (2-(benzyloxymethyl)aziridin-1-yl)carboxylate.

Quantitative Data:

StepProductTypical YieldPurity (e.g., by NMR)
1(S)-tert-butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate90-98%>95%
2(S)-tert-butyl (2-(benzyloxymethyl)aziridin-1-yl)carboxylate75-85%>97%

Application: Stereoselective Ring-Opening of Chiral Aziridines

The synthesized (S)-N-Boc-2-(benzyloxymethyl)aziridine is a versatile intermediate for the preparation of various chiral β-amino alcohol derivatives through stereoselective ring-opening reactions with a wide range of nucleophiles. This protocol provides an example of a regioselective ring-opening reaction with an organocuprate reagent.

Protocol 2: Synthesis of (S)-tert-butyl (1-(benzyloxy)-4-phenylbutan-2-yl)carbamate

Reaction Scheme:

Caption: Synthetic pathway from the starting material to the final product.

Key Intermediates and Transformations

G Key Transformations cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Product Class A (S)-Amino Alcohol B (S)-N-Boc-Aziridine A->B N-Protection & Cyclization C Chiral β-Amino Alcohols B->C Nucleophilic Ring-Opening

Caption: Relationship between the starting material, key intermediate, and product.

Conclusion

This compound serves as an excellent chiral precursor for the synthesis of valuable and complex molecular architectures. The protocols detailed herein for the preparation of (S)-N-Boc-2-(benzyloxymethyl)aziridine and its subsequent stereoselective ring-opening provide a robust and efficient methodology for accessing enantiomerically pure β-amino alcohol derivatives. These application notes are intended to guide researchers in leveraging the synthetic potential of this versatile chiral building block in the development of novel pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols for the Use of (S)-2-amino-3-(benzyloxy)propan-1-ol Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, also known as O-benzyl-L-serinol hydrochloride, is a versatile chiral building block with significant applications in peptide synthesis. Its unique structure, featuring a primary amine, a primary alcohol, and a protected hydroxyl group on a stereochemically defined backbone, allows for its incorporation into peptides to create peptide alcohols, peptidomimetics, and other modified peptides. These modifications can enhance biological activity, improve pharmacokinetic properties, and introduce novel structural motifs. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase and solution-phase peptide synthesis.

Introduction

The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. This compound serves as a valuable synthon for introducing a C-terminal alcohol, for N-terminal modification, and for the synthesis of peptide analogs with altered backbones.[1][2][3] Its benzyl ether protecting group is stable under standard peptide synthesis conditions and can be removed during the final cleavage and deprotection step. The inherent chirality of this building block ensures the stereochemical integrity of the final peptide conjugate.[1][2]

Key Applications in Peptide Synthesis

The primary applications of this compound in peptide synthesis include:

  • C-Terminal Modification to Form Peptide Alcohols: By attaching the amino alcohol to a solid support via its hydroxyl group, it can serve as the starting point for solid-phase peptide synthesis (SPPS), resulting in a peptide with a C-terminal alcohol functionality.

  • N-Terminal Modification of Peptides: The primary amine of O-benzyl-L-serinol can be coupled to the N-terminus of a peptide chain, introducing a hydroxyl- and benzyloxymethyl-containing moiety. This is often achieved through reductive amination of a peptide aldehyde.

  • Synthesis of Peptidomimetics and Peptide Analogs: Incorporation of this amino alcohol can create non-natural peptide backbones, such as hydroxyethylamine isosteres, which can mimic transition states of peptide bond hydrolysis and act as potent enzyme inhibitors.

  • As a Chiral Auxiliary: The defined stereochemistry of (S)-2-amino-3-(benzyloxy)propan-1-ol can be exploited to direct the stereochemical outcome of subsequent reactions in asymmetric synthesis.[4][5]

Data Presentation: Theoretical Yields and Purity

While specific quantitative data for reactions involving this compound is not extensively published, the following table provides expected outcomes based on similar peptide modification protocols. Actual results will vary depending on the peptide sequence, coupling efficiency, and purification methods.

ApplicationReaction StepTypical Crude Purity (%)Expected Final Yield (%)Analytical Techniques
C-Terminal Modification Attachment to Resin & Peptide Synthesis>7020-40RP-HPLC, Mass Spectrometry
N-Terminal Modification On-Resin Reductive Amination50-8030-60RP-HPLC, Mass Spectrometry
Solution-Phase Coupling Dipeptide Formation>8060-85RP-HPLC, NMR, Mass Spectrometry

Note: Crude purity is estimated by RP-HPLC analysis of the cleaved product before purification. Final yield is calculated after purification by preparative RP-HPLC.

Experimental Protocols

Fmoc Protection of (S)-2-amino-3-(benzyloxy)propan-1-ol

For use in Fmoc-based solid-phase peptide synthesis, the primary amine of O-benzyl-L-serinol must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until the hydrochloride salt is neutralized.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino alcohol solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Fmoc-(S)-2-amino-3-(benzyloxy)propan-1-ol.

DOT Diagram: Fmoc Protection Workflow

Fmoc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start (S)-2-amino-3-(benzyloxy)propan-1-ol HCl Neutralization Dissolve in Dioxane/Water Add NaHCO3 Start->Neutralization Reaction Combine at 0°C Stir overnight at RT Neutralization->Reaction Fmoc_Reagent Fmoc-OSu in Dioxane Fmoc_Reagent->Reaction Evaporation Remove Dioxane Reaction->Evaporation Extraction Extract with DCM Evaporation->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product Fmoc-Protected Amino Alcohol Purification->Final_Product

Caption: Workflow for the Fmoc protection of O-benzyl-L-serinol.

C-Terminal Modification: Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the Fmoc-protected amino alcohol to a 2-chlorotrityl chloride resin via its primary hydroxyl group for subsequent solid-phase peptide synthesis.

Materials:

  • Fmoc-(S)-2-amino-3-(benzyloxy)propan-1-ol

  • 2-Chlorotrityl chloride resin

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve Fmoc-(S)-2-amino-3-(benzyloxy)propan-1-ol (1.5 eq) in anhydrous DCM.

  • Add DIPEA (3.0 eq) to the solution of the Fmoc-amino alcohol.

  • Add the solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

  • To cap any remaining reactive trityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

  • Drain the resin and wash thoroughly with DCM, DMF, and finally with DCM.

  • Dry the resin under vacuum. The loading of the resin can be determined by Fmoc quantification.

DOT Diagram: C-Terminal Attachment Workflow

C_Terminal_Attachment Resin_Swell Swell 2-CTC Resin in DCM Reagent_Prep Dissolve Fmoc-Amino Alcohol and DIPEA in DCM Coupling Add Reagent Solution to Resin Agitate for 2-4 hours Resin_Swell->Coupling Reagent_Prep->Coupling Capping Cap with DCM/MeOH/DIPEA Coupling->Capping Washing Wash with DCM, DMF Capping->Washing Drying Dry Resin Under Vacuum Washing->Drying SPPS Proceed with Fmoc-SPPS Drying->SPPS

Caption: Workflow for attaching the amino alcohol to a resin.

N-Terminal Modification via Reductive Amination

This protocol outlines the modification of a peptide's N-terminus with (S)-2-amino-3-(benzyloxy)propan-1-ol following the on-resin formation of a peptide aldehyde.

Part A: On-Resin Peptide Aldehyde Formation

  • Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS.

  • The N-terminal amino acid should be coupled as an N-Fmoc-amino alcohol, which is then oxidized to the aldehyde, or a protected amino acid that can be converted to a C-terminal aldehyde after cleavage. A common method is the oxidation of an N-terminal serine residue to a glyoxylyl group or the reduction of a Weinreb amide.

Part B: Reductive Amination

Materials:

  • Resin-bound peptide aldehyde

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic acid in DMF

Procedure:

  • Swell the resin-bound peptide aldehyde in DMF.

  • In a separate vial, dissolve this compound (5.0 eq) in DMF and add DIPEA (5.5 eq) to neutralize the salt.

  • Add the amino alcohol solution to the resin and agitate for 1 hour to form the imine intermediate.

  • Add a solution of NaBH₃CN (5.0 eq) in 1% acetic acid in DMF to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the resin and wash thoroughly with DMF, DCM, and methanol.

  • Proceed with cleavage and deprotection of the modified peptide.

N_Terminal_Reductive_Amination Peptide_Aldehyde On-Resin Peptide Aldehyde Imine_Formation Add Amino Alcohol to Resin Agitate to form Imine Peptide_Aldehyde->Imine_Formation Amino_Alcohol_Prep Neutralize O-benzyl-L-serinol HCl with DIPEA in DMF Amino_Alcohol_Prep->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH3CN) Agitate to form Amine Imine_Formation->Reduction Washing Wash Resin Reduction->Washing Cleavage Cleavage and Deprotection Washing->Cleavage

References

Application Notes and Protocols for Coupling Reactions with (S)-O-benzyl-serinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of (S)-O-benzyl-serinol hydrochloride with carboxylic acids to form N-acylated derivatives. This chiral building block is a valuable intermediate in the synthesis of various biologically active molecules, including ceramide analogs and other sphingolipid-like compounds. The following sections detail established methods for amide bond formation and reductive amination, offering guidance on reagent selection, reaction optimization, and product purification.

Amide Coupling Reactions

Amide bond formation is the most common coupling strategy involving (S)-O-benzyl-serinol hydrochloride. This involves the activation of a carboxylic acid, followed by nucleophilic attack by the primary amine of the serinol derivative. Since (S)-O-benzyl-serinol hydrochloride is provided as a salt, the addition of a non-nucleophilic base is required to liberate the free amine for the reaction to proceed.

A variety of modern coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of efficiency, suppression of side reactions, and compatibility with different functional groups. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Summary of Amide Coupling Conditions
Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
EDC/NHSDIPEADMF or DCMRoom Temp2-4>90%
HATUDIPEADMFRoom Temp0.5-2>95%
Acyl ChlorideTriethylamineDCM0 to Room Temp1-6Variable

Note: Yields are highly dependent on the specific substrates and purification methods employed.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the N-acylation of (S)-O-benzyl-serinol hydrochloride with a generic carboxylic acid using HATU as the coupling reagent.

Materials:

  • (S)-O-benzyl-serinol hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add (S)-O-benzyl-serinol hydrochloride (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated (S)-O-benzyl-serinol derivative.

experimental_workflow_amide_coupling reagents Carboxylic Acid (1.0 eq) HATU (1.1 eq) DIPEA (2.5 eq) in Anhydrous DMF activation Pre-activation (RT, 15-30 min) reagents->activation Stir coupling Coupling Reaction (RT, 0.5-2 h) activation->coupling Add serinol (S)-O-benzyl-serinol HCl (1.2 eq) serinol->coupling workup Work-up (EtOAc/DCM extraction, NaHCO3, H2O, Brine washes) coupling->workup Monitor by TLC/LC-MS purification Purification (Silica Gel Chromatography) workup->purification Dry & Concentrate product N-acylated (S)-O-benzyl-serinol purification->product

Workflow for HATU-mediated amide coupling.

Reductive Amination

Reductive amination provides an alternative route to couple (S)-O-benzyl-serinol hydrochloride, particularly with aldehydes and ketones. This two-step, one-pot process involves the initial formation of a Schiff base or imine intermediate between the amine and the carbonyl compound, which is then reduced in situ to the corresponding secondary amine. This method is advantageous when direct acylation is problematic or to access different structural motifs.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). The latter is often preferred as it is milder and more selective for the reduction of the iminium ion in the presence of unreacted aldehyde.

Summary of Reductive Amination Conditions
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
AldehydeNaBH(OAc)₃Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temp12-2470-90%
KetoneNaBH₄Methanol (MeOH)0 to Room Temp12-2460-85%

Note: Yields are highly dependent on the specific substrates and purification methods employed.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the reductive amination of an aldehyde with (S)-O-benzyl-serinol hydrochloride using sodium triacetoxyborohydride.

Materials:

  • (S)-O-benzyl-serinol hydrochloride

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Suspend (S)-O-benzyl-serinol hydrochloride (1.2 eq) in anhydrous DCM or DCE.

  • Add DIPEA (1.5 eq) to the suspension to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add the aldehyde (1.0 eq) to the reaction mixture.

  • After stirring for 30-60 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-alkylated (S)-O-benzyl-serinol derivative.

experimental_workflow_reductive_amination amine_prep (S)-O-benzyl-serinol HCl (1.2 eq) DIPEA (1.5 eq) in Anhydrous DCM/DCE neutralization Neutralization (RT, 10-15 min) amine_prep->neutralization imine_formation Imine Formation (RT, 30-60 min) neutralization->imine_formation Add aldehyde Aldehyde (1.0 eq) aldehyde->imine_formation reduction Reduction (RT, 12-24 h) imine_formation->reduction Add reducing_agent NaBH(OAc)3 (1.5 eq) reducing_agent->reduction workup Work-up (NaHCO3 quench, DCM extraction) reduction->workup Monitor by TLC/LC-MS purification Purification (Silica Gel Chromatography) workup->purification Dry & Concentrate product N-alkylated (S)-O-benzyl-serinol purification->product

Workflow for reductive amination with an aldehyde.

Synthesis of Chiral Ligands from (S)-2-amino-3-(benzyloxy)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from the versatile starting material, (S)-2-amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-L-serinol. This chiral building block is instrumental in the development of a variety of privileged ligands, most notably of the bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) types. These ligands are widely employed in asymmetric catalysis to achieve high levels of enantioselectivity in a broad range of chemical transformations, which is a critical aspect of modern drug development and fine chemical synthesis.

Introduction to Chiral Ligands from (S)-2-amino-3-(benzyloxy)propan-1-ol

(S)-2-amino-3-(benzyloxy)propan-1-ol is a readily available and cost-effective chiral precursor derived from the natural amino acid L-serine. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for straightforward conversion into various chiral ligands. The benzyloxy group provides steric bulk and can influence the electronic properties of the resulting ligand, contributing to its effectiveness in asymmetric catalysis. The C2-symmetric nature of many ligands derived from this precursor is crucial for creating a well-defined chiral environment around a metal center, thereby enabling high enantioselectivity.[1][2]

The most common classes of ligands synthesized from this precursor are BOX and PyBOX ligands. These are typically prepared through the condensation of the amino alcohol with a dicarboxylic acid derivative or a dinitrile.[2] The resulting ligands form stable complexes with a variety of transition metals, including copper, ruthenium, and iron, to generate highly effective asymmetric catalysts.[3][4]

Application Notes

Chiral ligands derived from (S)-2-amino-3-(benzyloxy)propan-1-ol are instrumental in a multitude of asymmetric catalytic reactions. The choice of the ligand backbone (e.g., methylene-bridged for BOX or pyridine-bridged for PyBOX) and the metal center dictates the catalyst's application.

Key Applications Include:

  • Carbon-Carbon Bond Forming Reactions: These ligands are highly effective in promoting enantioselective Diels-Alder reactions, Michael additions, aldol reactions, and cyclopropanations.[1][5]

  • Hydrosilylation of Ketones: PyBOX ligands, in particular, have demonstrated exceptional performance in the asymmetric hydrosilylation of ketones to produce chiral secondary alcohols with high enantiomeric excess.[2][6]

  • Aziridination Reactions: Iron-PyBOX complexes have been successfully employed as catalysts for the enantioselective aziridination of olefins.[4]

  • Henry (Nitroaldol) Reactions: Cobalt complexes of BOX ligands have been utilized to catalyze the asymmetric Henry reaction, yielding valuable nitroalcohols.[5]

  • Amination Reactions: Ruthenium-PyBOX complexes have shown efficacy in enantioselective C(sp3)-H amination reactions.[7]

The benzyloxymethyl substituent at the stereogenic center of the oxazoline ring plays a critical role in stereochemical induction by creating a defined chiral pocket that directs the approach of the substrate to the metal's active site.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative chiral ligands from (S)-2-amino-3-(benzyloxy)propan-1-ol.

Protocol 1: Synthesis of a Methylene-Bridged Bis(oxazoline) (BOX) Ligand

This protocol describes the synthesis of (S,S)-2,2'-methylenebis(4-(benzyloxymethyl)-4,5-dihydrooxazole).

Materials:

  • (S)-2-amino-3-(benzyloxy)propan-1-ol

  • Malononitrile

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-amino-3-(benzyloxy)propan-1-ol (2.1 equivalents) in anhydrous toluene, add malononitrile (1.0 equivalent).

  • Add zinc trifluoromethanesulfonate (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure BOX ligand.

Protocol 2: Synthesis of a Pyridine-Bridged Bis(oxazoline) (PyBOX) Ligand

This protocol outlines the synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(benzyloxymethyl)-2-oxazolyl]pyridine.

Materials:

  • (S)-2-amino-3-(benzyloxy)propan-1-ol

  • 2,6-Pyridinedicarbonitrile

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Combine (S)-2-amino-3-(benzyloxy)propan-1-ol (2.2 equivalents) and 2,6-pyridinedicarbonitrile (1.0 equivalent) in anhydrous toluene.

  • Add zinc trifluoromethanesulfonate (0.1 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 110 °C) and maintain stirring for 48 hours. Monitor the reaction's progress using TLC.

  • After cooling to room temperature, add a saturated aqueous NaHCO₃ solution to the reaction mixture.

  • Perform an extraction with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent in vacuo after filtration.

  • Purify the residue by flash column chromatography on silica gel to yield the desired PyBOX ligand.[8]

Quantitative Data Summary

The performance of chiral ligands derived from (S)-2-amino-3-(benzyloxy)propan-1-ol in various asymmetric catalytic reactions is summarized below.

Ligand TypeMetalReactionSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
BOXCu(OTf)₂Diels-AlderN-acryloyloxazolidinone & Cyclopentadiene9598[1]
PyBOXRuCl₃HydrosilylationAcetophenone>9593[2][6]
PyBOXFe(BF₄)₂AziridinationStyrene & N-benzylideneaniline4749[4]
BOXCo(OAc)₂Henry Reactionp-Nitrobenzaldehyde & Nitromethane9769[5]
PyBOXRu(II)C-H AminationEthyl 2-methyl-2-phenylpropanoate8597[7]

Visualizations

Synthetic Workflow for BOX and PyBOX Ligands

G General Synthesis of BOX and PyBOX Ligands cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products S-Amino-alcohol (S)-2-amino-3-(benzyloxy)propan-1-ol Condensation Condensation Reaction S-Amino-alcohol->Condensation Dinitrile Dinitrile Precursor (Malononitrile or 2,6-Pyridinedicarbonitrile) Dinitrile->Condensation BOX BOX Ligand Condensation->BOX from Malononitrile PyBOX PyBOX Ligand Condensation->PyBOX from 2,6-Pyridinedicarbonitrile

Caption: General workflow for the synthesis of BOX and PyBOX ligands.

Mechanism of Stereochemical Induction in BOX-Catalyzed Reactions

G Stereochemical Induction by a Chiral BOX-Metal Complex Metal_Ligand Metal-BOX Complex Coordination Substrate Coordination Metal_Ligand->Coordination Substrate Prochiral Substrate Substrate->Coordination Blocked_Face Steric Shielding of one Face by Benzyloxymethyl Group Coordination->Blocked_Face Attack Nucleophilic Attack on Unshielded Face Blocked_Face->Attack Product_Complex Product-Metal Complex Attack->Product_Complex Product Enantioenriched Product Product_Complex->Product Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Metal_Ligand

Caption: Proposed mechanism for enantioselective catalysis.

References

Application Notes and Protocols: Enantioselective Synthesis of Amino Alcohols from Chiral Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands used in asymmetric synthesis.[1][2] Their biological activity is often highly dependent on their absolute stereochemistry, making enantioselective synthesis a critical area of research in organic and medicinal chemistry. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of vicinal amino alcohols from common chiral precursors, including epoxides, aziridines, and α-hydroxy ketones.

I. Synthesis from Chiral Epoxides via Ring-Opening Reactions

The ring-opening of chiral epoxides with nitrogen nucleophiles is a robust and widely employed strategy for the synthesis of β-amino alcohols.[3][4] This method allows for the stereospecific introduction of the amino group, typically with inversion of configuration at the attacked carbon center. The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile, catalyst, and reaction conditions.[3][4]

A. Ring-Opening of Arylglycidols with Aqueous Ammonia

A straightforward method for preparing N-unprotected 1,2-amino alcohols involves the regioselective ring-opening of arylglycidols and their ethers with aqueous ammonia. This approach is particularly effective for benzylic epoxides.[5]

Experimental Protocol: Synthesis of (1R,2R)-1-phenyl-3-(propyloxy)propane-1,2-diol [5]

  • Reaction Setup: In a sealed tube, dissolve the chiral epoxide (e.g., (2R,3R)-2,3-epoxy-1-(propyloxy)-3-phenylpropan-1-ol) (1.0 mmol) in a mixture of isopropanol (2 mL) and 28% aqueous ammonia (4 mL).

  • Reaction Conditions: Heat the mixture at 85 °C for 48 hours.

  • Workup: Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the solvents.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amino alcohol.

EntryEpoxide SubstrateCo-solventTemp (°C)Time (h)Conversion (%)Yield (%)
1Phenylglycidyl etherIsopropanol8548>9585
2Phenylglycidyl ether1,4-Dioxane8548>9583
3(2S,3S)-2,3-epoxyhexanolIsopropanol856029Low (mixture)

Data synthesized from Pastó, M., et al. (2003).[5]

B. Lewis Acid-Catalyzed Ring-Opening of Epoxides

Lewis acids can be employed to catalyze the ring-opening of epoxides with amines, often enhancing reactivity and selectivity.[3][6] Various metal salts have been shown to be effective catalysts for this transformation.

Experimental Protocol: Zirconium(IV) Chloride Catalyzed Aminolysis of Epoxides [3]

  • Reaction Setup: To a mixture of the epoxide (1.0 mmol) and the amine (1.0 mmol), add Zirconium(IV) chloride (ZrCl₄) (5 mol%) under solvent-free conditions at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for the time specified in the table below.

  • Workup: After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

EntryEpoxideAmineTime (h)Yield (%)
1Styrene oxideAniline0.595
2Cyclohexene oxideAniline1.092
3Propylene oxideBenzylamine1.590

Data synthesized from a review by Kumar, A., et al. (2017).[3]

II. Synthesis from Chiral Aziridines

Chiral aziridines are another class of valuable precursors for the synthesis of amino alcohols.[7][8] Similar to epoxides, they undergo nucleophilic ring-opening reactions. The use of an internal oxygen nucleophile, such as a pendant silanol, provides an elegant method for the synthesis of vicinal amino alcohols.[7]

A. Intramolecular Ring-Opening of Aziridines with Pendant Silanols

This strategy involves the ring-opening of an N-activated aziridine by a tethered silanol nucleophile, affording a protected amino alcohol in a single step.[7]

Experimental Protocol: Synthesis of a Protected Vicinal Amino Alcohol [7]

  • Substrate Synthesis: Prepare the N-activated aziridine with a pendant di-tert-butyl silanol group from the corresponding olefin.

  • Reaction Setup: Dissolve the aziridine substrate (0.1 mmol) in a suitable solvent such as acetonitrile (1.0 mL).

  • Reaction Conditions: Stir the solution at room temperature or with gentle heating as required for the specific substrate until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with a buffer solution and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.

EntryN-SubstituentAlkyl ChainYield (%)
1-SO₂PhC₆H₁₃85
2-CbzC₈H₁₇78
3-BocC₄H₉81

Data synthesized from Jacobsen, E. N., et al.[7]

III. Biocatalytic Synthesis from α-Hydroxy Ketones

A modern and highly enantioselective approach to chiral amino alcohols is through the use of engineered enzymes.[2][9] Amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the amine source, to produce amino alcohols with excellent optical purity.[9]

A. Asymmetric Reductive Amination using Engineered Amine Dehydrogenase

This biocatalytic method offers a green and efficient route to chiral α-amino alcohols under mild reaction conditions.[2][9]

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of (2S,3S)-2-amino-3-pentanol [9]

  • Biocatalyst Preparation: Prepare E. coli whole cells expressing the engineered amine dehydrogenase (AmDH).

  • Reaction Setup: In a reaction vessel, prepare a buffer solution (e.g., 100 mM NH₄Cl/NH₄OH, pH 9.5) containing glucose (for cofactor regeneration), NAD⁺, and the α-hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone).

  • Reaction Conditions: Add the prepared whole-cell biocatalyst to the reaction mixture. Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.

  • Workup: After the reaction reaches completion, centrifuge the mixture to remove the cells.

  • Purification: Extract the supernatant with an appropriate organic solvent. The product can then be isolated and purified by standard methods.

SubstrateEnzyme VariantConversion (%)Enantiomeric Excess (ee, %)
1-hydroxy-2-butanoneSpAmDH variant wh84>99>99
1-hydroxy-2-pentanoneSpAmDH variant wh8498>99
3-hydroxy-2-butanoneSpAmDH variant wh8495>99

Data synthesized from Tong, F., et al. (2022).[9]

Visualizing Synthetic Pathways

To aid in the understanding of the synthetic strategies, the following diagrams illustrate the logical workflows.

G Workflow for Amino Alcohol Synthesis from Chiral Epoxides cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_product Final Product start_epoxide Chiral Epoxide reaction Nucleophilic Ring-Opening (with or without catalyst) start_epoxide->reaction start_amine Nitrogen Nucleophile (e.g., Ammonia, Amine) start_amine->reaction workup Workup & Purification (e.g., Chromatography) reaction->workup product Enantiopure Amino Alcohol workup->product

Caption: General workflow for synthesizing amino alcohols from chiral epoxides.

G Biocatalytic Synthesis of Chiral Amino Alcohols cluster_inputs Reaction Components cluster_process Biocatalytic Process cluster_output Outcome substrate α-Hydroxy Ketone reaction Asymmetric Reductive Amination substrate->reaction biocatalyst Engineered Amine Dehydrogenase (AmDH) biocatalyst->reaction cofactor Cofactor (NAD⁺) & Regeneration System cofactor->reaction amine_source Ammonia Source (e.g., NH₄Cl) amine_source->reaction product Chiral Amino Alcohol (>99% ee) reaction->product

Caption: Workflow for the biocatalytic synthesis of amino alcohols.

References

Troubleshooting & Optimization

Troubleshooting low yield in synthesis with (S)-O-benzyl-serinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (S)-O-benzyl-serinol hydrochloride

Welcome to the technical support center for the synthesis of (S)-O-benzyl-serinol hydrochloride. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the O-benzylation of (S)-serinol?

The most frequent cause of low yield is a lack of reaction selectivity. (S)-serinol possesses three nucleophilic sites: a primary hydroxyl group, a secondary hydroxyl group, and a primary amine. The benzylating agent can react with any of these sites, leading to a mixture of products, including N-benzylated, di-O-benzylated, and N,O-poly-benzylated species, which reduces the yield of the desired mono-O-benzylated product.[1]

Q2: My reaction stalls and does not proceed to completion. What are the likely reasons?

An incomplete reaction is often due to issues with the reaction conditions or reagents. Common culprits include:

  • Inactive Base: Sodium hydride (NaH), a common base for this reaction, is highly reactive with moisture. If it is old or has been improperly stored, it will be less effective at deprotonating the hydroxyl group.[2]

  • Presence of Moisture: Any water in the solvent, reagents, or on the glassware will quench the strong base, halting the reaction.[2]

  • Insufficient Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow.[2]

Q3: What are the major side products I should screen for?

When troubleshooting, it is critical to identify the byproducts being formed. The most common side products in this synthesis are:

  • (S)-N-benzyl-serinol: Resulting from the benzylation of the more nucleophilic amine group.

  • (S)-O,O-dibenzyl-serinol: Occurs when both hydroxyl groups are benzylated, often due to an excess of the benzylating agent or prolonged reaction times.[2]

  • Dibenzyl ether: Can form from the self-condensation of the benzylating agent or its reaction with the benzyl alkoxide intermediate.[2]

  • Poly-benzylated products: Species where the nitrogen and one or both oxygen atoms have been benzylated.[1]

Q4: How can I minimize product loss during the aqueous workup phase?

(S)-O-benzyl-serinol is an amino alcohol, which can have significant water solubility. To minimize losses during extraction:

  • Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.

  • Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.

  • If possible, perform a back-extraction of the combined aqueous layers to recover any remaining product.

Q5: Is it necessary to protect the amine group before O-benzylation?

While not always mandatory, protecting the primary amine is a highly effective strategy to prevent N-benzylation and improve the yield of the desired O-benzylated product. Common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed and subsequently removed after the benzylation step.

Troubleshooting Guide for Low Yield

This guide is structured to help you diagnose and solve issues related to low yield in your synthesis.

Problem 1: Low Conversion of (S)-Serinol Starting Material

If you observe a significant amount of unreacted starting material by TLC or LC-MS analysis, consider the following:

Possible Cause Recommended Solution
Inactive Base (e.g., NaH) Use fresh, high-quality NaH from a recently opened, sealed container. Alternatively, consider switching to a different base such as potassium carbonate (K₂CO₃) or potassium tert-butoxide.[1][2][3]
Presence of Moisture Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Suboptimal Temperature or Time Monitor the reaction by TLC. If it is sluggish, consider gradually increasing the temperature. Ensure the reaction is allowed to run for a sufficient duration until the starting material is consumed.[2]
Problem 2: Formation of a Complex Mixture of Products

If your analysis shows multiple product spots, the issue is likely poor selectivity.

Possible Cause Recommended Solution
N-Benzylation Side Reaction The most robust solution is to protect the amine group prior to the benzylation step.
Over-benzylation (Di- or Poly-benzylation) Carefully control the stoichiometry. Use only a slight excess of the benzylating agent (e.g., 1.05-1.1 equivalents). Add the benzylating agent slowly and at a low temperature (e.g., 0 °C) to improve selectivity.[2]
Dibenzyl Ether Formation Use fresh, high-quality benzyl bromide or benzyl chloride. Avoid using a large excess of the benzylating agent.[2]

Experimental Protocols

The following are representative protocols for the synthesis. Conditions should be optimized for your specific laboratory setup.

Protocol 1: Synthesis of (S)-O-benzyl-serinol

This protocol is a general procedure based on the Williamson ether synthesis.[4]

  • Preparation: Under an inert atmosphere (Argon), dissolve (S)-serinol (1.0 equivalent) in anhydrous DMF (5–10 mL/mmol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature remains low. Allow the mixture to stir for 30-60 minutes at 0 °C.

  • Benzylation: Add benzyl bromide (1.05 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm gradually to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by silica gel column chromatography to isolate the desired product.

Protocol 2: Formation of (S)-O-benzyl-serinol hydrochloride
  • Dissolve the purified (S)-O-benzyl-serinol free base in a minimal amount of a suitable solvent such as ethanol or diethyl ether.[5]

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise until the solution becomes acidic.

  • Stir the mixture at 0 °C. The hydrochloride salt should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-O-benzyl-serinol hydrochloride.

Visualizations

Synthetic Workflow and Side Reactions

cluster_main Desired Synthetic Pathway cluster_side Potential Side Reactions (Unprotected Route) Start (S)-Serinol Protect Optional: Amine Protection Start->Protect Recommended Base 1. Base (NaH) 2. BnBr Start->Base Unprotected Route Protect->Base Product_Protected Protected (S)-O-benzyl-serinol Base->Product_Protected Product_Freebase (S)-O-benzyl-serinol (Free Base) Base->Product_Freebase N_Benzyl N-benzyl-serinol Base->N_Benzyl Di_O_Benzyl Di-O-benzyl-serinol Base->Di_O_Benzyl Poly_Benzyl Poly-benzylated Products Base->Poly_Benzyl Deprotect Deprotection Product_Protected->Deprotect Deprotect->Product_Freebase Salt HCl Product_Freebase->Salt Final (S)-O-benzyl-serinol hydrochloride Salt->Final

Caption: Synthetic pathway for (S)-O-benzyl-serinol HCl and potential side reactions.

Troubleshooting Decision Tree

G start Low Yield Observed check_sm Is starting material fully consumed? start->check_sm cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete No check_products Does TLC/LC-MS show a complex mixture? check_sm->check_products Yes sol_base Check base activity. Use fresh NaH. cause_incomplete->sol_base sol_moisture Ensure anhydrous conditions (dry glassware/solvents). cause_incomplete->sol_moisture sol_temp Optimize temperature and reaction time. cause_incomplete->sol_temp cause_selectivity Cause: Poor Selectivity check_products->cause_selectivity Yes cause_workup Cause: Loss during Workup/Purification check_products->cause_workup No, one major product sol_protect Protect amine group before benzylation. cause_selectivity->sol_protect sol_stoich Use ~1.05 eq. BnBr. Add slowly at 0 °C. cause_selectivity->sol_stoich sol_extract Use brine wash. Increase number of extractions. cause_workup->sol_extract sol_purify Optimize chromatography and crystallization conditions. cause_workup->sol_purify

Caption: A decision tree to diagnose the cause of low yield in the synthesis.

References

Technical Support Center: Purification of Products from (S)-2-amino-3-(benzyloxy)propan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving (S)-2-amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-L-serinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving (S)-2-amino-3-(benzyloxy)propan-1-ol?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and reagents. Specific impurities may consist of secondary amines formed by over-alkylation, diastereomers if new chiral centers are formed, and residual protecting groups or deprotection reagents. For instance, in reactions where the primary amine is alkylated, dialkylation can lead to hard-to-remove secondary amine byproducts.

Q2: Which purification techniques are most suitable for products derived from (S)-2-amino-3-(benzyloxy)propan-1-ol?

A2: The choice of purification technique depends on the nature of the product and impurities. Common methods include:

  • Crystallization: Effective for solid products with good crystallinity.

  • Column Chromatography: A versatile technique for separating compounds with different polarities. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for separating enantiomers or diastereomers and for determining enantiomeric purity.[1][2][3]

  • Chemical Derivatization: In some cases, impurities like secondary amines can be selectively reacted to form derivatives (e.g., Schiff bases) that are easier to remove.[4]

Q3: How can I remove a benzyl ether protecting group after my reaction?

A3: The O-benzyl ether is a common protecting group and can be cleaved under various conditions. Catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas is a very common and clean method.[5] Alternative methods include using strong acids or oxidative cleavage, though these are often less mild and may not be compatible with other functional groups in your molecule.[6][7] More recent methods also describe photochemical deprotection under mild conditions.[8]

Q4: My product is an oil. How can I purify it?

A4: Oily products that do not crystallize are typically purified using chromatographic techniques. Flash chromatography is a good first step for removing major impurities.[9] For higher purity, preparative HPLC is often necessary. In some cases, it may be possible to induce crystallization by using a different solvent system or by creating a salt of the final compound if it has a basic or acidic handle.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product will not crystallize (oils out) - Solvent is too nonpolar or too polar.- Cooling rate is too fast.- Presence of impurities inhibiting crystal formation.- Screen a wider range of solvents or solvent mixtures.- Slow down the cooling process; consider using a Dewar.- Try an anti-solvent addition method.- Perform a preliminary purification by flash chromatography to remove major impurities.
Low recovery of crystalline product - Product has significant solubility in the cold solvent.- Insufficient cooling.- Use a solvent in which the product has lower solubility at cold temperatures.- Cool the solution for a longer period or to a lower temperature.- Reduce the volume of solvent used for dissolution.
Poor purity of crystals - Impurities are co-crystallizing with the product.- Inefficient washing of the crystals.- Re-crystallize the product from a different solvent system.- Ensure the crystals are washed with a small amount of cold, fresh solvent.
Column Chromatography Challenges
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using thin-layer chromatography (TTC) first. A good starting point for N-Boc protected derivatives on silica is a hexane/ethyl acetate gradient.[9]- Reduce the amount of crude material loaded onto the column.
Product is not eluting from the column - Mobile phase is too nonpolar.- Strong interaction with the stationary phase (e.g., basic amine on acidic silica).- Gradually increase the polarity of the mobile phase.- For basic compounds on silica gel, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase.
Streaking or tailing of spots on TLC/fractions - Compound is not fully dissolved when loaded.- Column packing is uneven.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading.- Repack the column carefully to ensure a homogenous stationary phase bed.

Experimental Protocols

Protocol 1: Purification of N-Boc-(S)-2-amino-3-(benzyloxy)propan-1-ol by Flash Chromatography

This protocol is a general guideline for the purification of the N-Boc protected starting material or a similar derivative after a reaction.

Materials:

  • Crude N-Boc-(S)-2-amino-3-(benzyloxy)propan-1-ol

  • Silica gel (60-120 mesh)

  • Solvents: n-Hexane, Ethyl acetate (EtOAc)

  • Thin-Layer Chromatography (TLC) plates

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined mobile phase (e.g., 8:2 Hexane:EtOAc).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

Expected Purity Improvement:

Stage Purity (by HPLC) Yield
Crude Product~75%100%
After Flash Chromatography>95%85-95%
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol outlines a method for determining the enantiomeric purity of a derivative of (S)-2-amino-3-(benzyloxy)propan-1-ol.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IC)

Procedure:

  • Sample Preparation: Dissolve the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a suitable mobile phase. For N-protected amino acid derivatives, a mixture of a nonpolar solvent (like n-hexane) and an alcohol (like isopropanol) is often effective.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the analysis and record the chromatogram.

  • Data Analysis: Integrate the peaks corresponding to the (S) and any contaminating (R) enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start (S)-2-amino-3- (benzyloxy)propan-1-ol + Reagents reaction Chemical Reaction (e.g., N-protection, alkylation) start->reaction crude Crude Product Mixture reaction->crude purification Purification Step (Chromatography or Crystallization) crude->purification pure_product Purified Product purification->pure_product analysis Purity & Identity Check (HPLC, NMR, MS) pure_product->analysis chiral_analysis Chiral Purity (Chiral HPLC) pure_product->chiral_analysis

Caption: General experimental workflow from synthesis to analysis.

troubleshooting_logic cluster_troubleshooting Troubleshooting Options start Purification Attempt outcome Desired Purity Achieved? start->outcome success Proceed to Next Step outcome->success Yes failure Troubleshoot Purification outcome->failure No option1 Change Solvent System failure->option1 option2 Switch Purification Technique failure->option2 option3 Re-evaluate Reaction Byproducts failure->option3 option1->start Retry option2->start Retry option3->start Retry after re-analysis

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Optimizing Stereoselectivity with (S)-O-benzyl-serinol HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals using (S)-O-benzyl-serinol HCl as a chiral precursor for auxiliaries and ligands in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is (S)-O-benzyl-serinol HCl and how is it used in stereoselective reactions?

(S)-O-benzyl-serinol HCl is the hydrochloride salt of (S)-2-amino-3-(benzyloxy)-1-propanol. It is a prochiral molecule and a versatile building block derived from the amino acid serine.[1] In asymmetric synthesis, it is not typically used directly but is first converted into a chiral auxiliary.[2][3] A common strategy involves its conversion to an oxazolidinone, which can then be N-acylated. The resulting structure provides a rigid chiral environment that effectively shields one face of the enolate, directing electrophilic attack to the opposite face and thereby controlling the formation of new stereocenters.[2][4]

Q2: Why is the compound supplied as a hydrochloride salt? What do I need to do before using it?

The hydrochloride (HCl) salt form enhances the compound's stability and shelf-life, making it less hygroscopic and easier to handle compared to the free amine. Before using it to create a chiral auxiliary (e.g., by reaction with phosgene or a phosgene equivalent to form an oxazolidinone), the amine must be deprotonated. This is typically achieved by treating the HCl salt with a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an appropriate anhydrous solvent.

Q3: What are the key advantages of using serinol-derived auxiliaries?

Serinol-derived auxiliaries offer several benefits:

  • High Stereocontrol: They provide a well-defined chiral environment, often leading to high levels of diastereoselectivity or enantioselectivity in reactions like aldol additions, alkylations, and Michael additions.[2][4]

  • Reliability: The methodologies, particularly those based on oxazolidinone auxiliaries (often called Evans auxiliaries), are well-studied and reliable.[5]

  • Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the established models of the reaction transition states.[2]

  • Auxiliary Cleavage: The auxiliary can typically be removed under various conditions (acidic, basic, or reductive) to yield the desired chiral product, and the auxiliary itself can often be recovered and recycled.[2][4]

Troubleshooting Guide

This section addresses common issues encountered during stereoselective reactions involving auxiliaries derived from (S)-O-benzyl-serinol.

Problem: Low Enantioselectivity or Diastereoselectivity

Low stereoselectivity is a frequent challenge and can be influenced by several factors. A systematic approach to optimization is crucial.

G cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Low ee / de Observed temp Optimize Temperature start->temp solvent Screen Solvents start->solvent anhydrous Ensure Anhydrous Conditions start->anhydrous temp->solvent If no improvement lewis_acid Vary Lewis Acid / Additive solvent->lewis_acid If no improvement purity Check Reagent Purity lewis_acid->purity anhydrous->purity If still low

Potential Cause & Suggested Solutions

  • Suboptimal Reaction Temperature:

    • Issue: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, reducing selectivity.[6]

    • Solution: Perform the reaction at lower temperatures. A temperature screening study (e.g., 0 °C, -20 °C, -40 °C, -78 °C) is highly recommended to find the optimal balance between reaction rate and selectivity.[7]

  • Incorrect Solvent Choice:

    • Issue: The solvent plays a critical role in the reaction's transition state geometry through solvation effects, polarity, and coordinating ability.[6][8] An inappropriate solvent can fail to properly organize the transition state, leading to poor stereocontrol.

    • Solution: Screen a range of anhydrous solvents with varying polarities and coordinating properties. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether.[7][9] The interplay between solvent, solute, and temperature can be complex, sometimes leading to non-linear temperature effects on selectivity.[6][8]

  • Presence of Moisture or Impurities:

    • Issue: Water can hydrolyze Lewis acids or metal enolates, deactivating the catalyst and leading to a non-selective background reaction.[10] Other impurities in reagents or solvents can also interfere.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents from a solvent purification system or stored over molecular sieves.[7][10] Run the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Suboptimal Lewis Acid or Base:

    • Issue: In reactions like aldol or alkylations, the choice of Lewis acid (e.g., TiCl₄, Bu₂BOTf) and base (e.g., DIPEA, LDA) is critical for forming a specific (Z)- or (E)-enolate, which in turn dictates the stereochemical outcome.[2]

    • Solution: Screen different Lewis acids and bases. For example, dibutylboron triflate with DIPEA is known to favor the (Z)-enolate in Evans aldol reactions, leading to syn-aldol products.[2] Additives like LiCl can also influence aggregation states and improve selectivity.

ParameterCondition to TestExpected Impact on Stereoselectivity
Temperature Decrease from RT to -78 °CGenerally increases selectivity[6]
Solvent Toluene, THF, CH₂Cl₂, HexanesVaries; less polar solvents often favor tighter transition states[6][8]
Lewis Acid Bu₂BOTf, TiCl₄, Sn(OTf)₂Can determine enolate geometry and facial selectivity
Base LDA, LHMDS, DIPEAInfluences enolate formation and reaction rate
Additives LiCl, 3Å Molecular SievesCan sequester water or alter reagent aggregation[11]

Problem: Difficulty Removing the Chiral Auxiliary

Potential Cause & Suggested Solutions

  • Inappropriate Cleavage Conditions:

    • Issue: The N-acyl bond of an oxazolidinone auxiliary is robust. The chosen cleavage method may not be suitable for the specific substrate or may lead to undesired side reactions.

    • Solution: Select a cleavage method based on the desired final product.

      • For Carboxylic Acids: Lithium hydroperoxide (LiOOH) is a standard method that provides the acid without epimerization.[12]

      • For Primary Alcohols: Use strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

      • For Esters: Use a sodium alkoxide (e.g., NaOMe in MeOH) or titanium tetra-isopropoxide (Ti(Oi-Pr)₄) with an alcohol.

      • For Weinreb Amides: Use Me(MeO)NH·HCl with a Grignard reagent like i-PrMgCl.

  • Endocyclic vs. Exocyclic Cleavage:

    • Issue: Certain nucleophiles, like lithium hydroxide (LiOH), can attack the oxazolidinone ring carbonyl (endocyclic cleavage) instead of the desired N-acyl carbonyl (exocyclic cleavage), destroying the auxiliary.[12]

    • Solution: Use nucleophiles that preferentially attack the exocyclic carbonyl. LiOOH is highly effective for this purpose. The barrier for decomposition of the tetrahedral intermediate determines the reaction pathway.[12]

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an (S)-O-benzyl-serinol derived Oxazolidinone

This protocol describes the N-acylation of an oxazolidinone derived from (S)-O-benzyl-serinol, followed by diastereoselective alkylation.

G A 1. Prepare Chiral Auxiliary ((S)-O-benzyl-serinol -> Oxazolidinone) B 2. N-Acylation (e.g., with Propionyl Chloride) A->B C 3. Deprotonation (Enolate Formation) (e.g., LDA, -78 °C) B->C D 4. Electrophilic Quench (e.g., Benzyl Bromide) C->D E 5. Work-up & Purification D->E F 6. Auxiliary Cleavage (e.g., LiOH / H₂O₂) E->F G 7. Analysis (NMR, Chiral HPLC) F->G

Step 1: Preparation of the N-Propionyl Oxazolidinone

  • To a flame-dried round-bottom flask under Argon, add the (S)-O-benzyl-serinol derived oxazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • To a flame-dried flask, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

  • Slowly add the LDA solution to the oxazolidinone solution at -78 °C and stir for 45 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution.

  • Isolate the resulting chiral carboxylic acid by extraction. The chiral auxiliary can often be recovered from the aqueous layer.

References

Technical Support Center: Synthesis of (S)-2-amino-3-(benzyloxy)propan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and cost-effective chiral starting material is L-serine. The synthesis involves a multi-step process including protection of the amino and carboxyl groups, benzylation of the hydroxyl group, reduction of the carboxyl group, and finally, deprotection and salt formation.

Q2: What are the critical steps in the synthesis that can affect yield and purity?

A2: The critical steps include:

  • N-protection of L-serine: Incomplete protection can lead to side reactions in subsequent steps.

  • O-benzylation: Over-benzylation or side reactions with the protecting groups can occur.

  • Reduction of the carboxylic acid/ester: Incomplete reduction can be a major impurity. The choice of reducing agent is crucial.

  • Deprotection and salt formation: Incomplete deprotection or degradation of the product can occur under harsh acidic conditions.

Q3: What are the expected major byproducts in this synthesis?

A3: Potential byproducts can arise at each stage of the synthesis. These may include, but are not limited to:

  • Unreacted starting materials (e.g., L-serine, N-Boc-L-serine).

  • Byproducts from the benzylation step, such as dibenzyl ether.

  • The corresponding carboxylic acid or ester if the reduction is incomplete.

  • Byproducts from the deprotection step, such as tert-butylated compounds if a Boc protecting group is used with insufficient scavengers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield during the N-Boc protection of L-serine.
Possible Cause Suggested Solution
Incomplete reaction.Ensure dropwise addition of Di-tert-butyl dicarbonate (Boc)₂O at 0°C to a solution of L-serine in a suitable solvent system (e.g., dioxane/water or THF/water) with a base (e.g., NaOH or NaHCO₃). Allow the reaction to warm to room temperature and stir for a sufficient time (typically 12-24 hours). Monitor the reaction progress by TLC.
Hydrolysis of (Boc)₂O.Use anhydrous solvents if performing the reaction under non-aqueous conditions. In aqueous media, ensure the pH is maintained in the optimal range (around 9-10) to favor aminolysis over hydrolysis.
Formation of mixed anhydride.This can occur if the carboxylate reacts with (Boc)₂O. Using a biphasic system with a suitable base helps to minimize this side reaction.
Problem 2: Formation of multiple spots on TLC after O-benzylation of N-Boc-L-serine.
Possible Cause Suggested Solution
Incomplete reaction.Ensure the use of a strong enough base (e.g., NaH) to fully deprotonate the hydroxyl and carboxyl groups. Use a sufficient excess of benzyl bromide. Monitor the reaction by TLC until the starting material is consumed.
N-benzylation.While less likely with a Boc-protected amine, it can occur under certain conditions. Ensure the amino group is fully protected before proceeding with benzylation.
Formation of dibenzyl ether.This can occur if the benzyloxy anion reacts with another molecule of benzyl bromide. Use of appropriate stoichiometry and controlled addition of benzyl bromide can minimize this.
Racemization.Prolonged exposure to strong bases can lead to racemization. Keep reaction times as short as necessary and temperatures as low as feasible.
Problem 3: Incomplete reduction of the N-Boc-O-benzyl-L-serine ester.
Possible Cause Suggested Solution
Insufficient reducing agent.Use a sufficient excess of a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a milder one like sodium borohydride (NaBH₄) in a suitable solvent (e.g., THF, EtOH). The choice depends on the ester's reactivity.
Deactivated reducing agent.Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
Low reaction temperature.Some reductions may require elevated temperatures to go to completion. However, be cautious of potential side reactions at higher temperatures.
Problem 4: Difficulty in isolating the final hydrochloride salt.
Possible Cause Suggested Solution
Incomplete deprotection.Ensure complete removal of the Boc group by using a sufficient excess of HCl in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate). Monitor the reaction by TLC or LC-MS.
Product is hygroscopic.The hydrochloride salt can be hygroscopic. Handle the final product in a dry atmosphere (e.g., under nitrogen or in a glovebox) and dry thoroughly under high vacuum.
Formation of an oil instead of a solid.The product may initially separate as an oil. Trituration with a non-polar solvent (e.g., diethyl ether, hexane) can often induce crystallization. Seeding with a small crystal of the product can also be effective.

Data Presentation

The following tables summarize typical, though hypothetical, quantitative data for the key steps in the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: N-Boc Protection of L-Serine

ParameterValue
Typical Yield 90-98%
Purity (by NMR) >98%
Common Impurities L-serine (<2%), (Boc)₂O hydrolysis byproducts (<1%)

Table 2: O-Benzylation of N-Boc-L-serine

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >97%
Common Impurities N-Boc-L-serine (<3%), Dibenzyl ether (<1%), N-benzylated byproduct (<0.5%)

Table 3: Reduction of N-Boc-O-benzyl-L-serine methyl ester

ParameterValue
Typical Yield 80-90%
Purity (by HPLC) >96%
Common Impurities Unreacted ester (<4%), Over-reduced byproducts (trace amounts)

Table 4: Deprotection and Hydrochloride Salt Formation

ParameterValue
Typical Yield 90-99%
Purity (by HPLC) >99%
Common Impurities Incompletely deprotected intermediate (<1%), tert-butylated byproducts (<0.5%)

Experimental Protocols

A representative multi-step synthesis protocol is provided below.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-L-Ser-OH)

  • Dissolve L-serine (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-Ser-OH as a white solid.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-L-Ser(Bzl)-OH)

  • Dissolve Boc-L-Ser-OH (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride (NaH, 2.2 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (S)-tert-butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate

  • Dissolve Boc-L-Ser(Bzl)-OH (1 equivalent) in anhydrous THF and cool to 0°C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 equivalents) dropwise.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.

  • Cool the reaction to 0°C and quench by the slow addition of methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the product.

Step 4: Synthesis of this compound

  • Dissolve the product from Step 3 (1 equivalent) in a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 2-4 hours, monitoring for the complete removal of the Boc group by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to obtain the final product.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: O-Benzylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Deprotection & Salt Formation L-Serine L-Serine Boc-L-Serine Boc-L-Serine L-Serine->Boc-L-Serine (Boc)2O, Base Boc-O-benzyl-L-serine Boc-O-benzyl-L-serine Boc-L-Serine->Boc-O-benzyl-L-serine BnBr, NaH Boc-O-benzyl-L-serinol Boc-O-benzyl-L-serinol Boc-O-benzyl-L-serine->Boc-O-benzyl-L-serinol Reducing Agent Final_Product (S)-2-amino-3-(benzyloxy)propan-1-ol HCl Boc-O-benzyl-L-serinol->Final_Product HCl

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Final Yield

Troubleshooting_Yield Low_Yield Low Final Yield Check_Purity Check Purity of Intermediates Low_Yield->Check_Purity Review_Protocols Review Reaction Protocols Low_Yield->Review_Protocols Purification_Loss Investigate Purification Loss Low_Yield->Purification_Loss Impure_Starting_Material Purify Starting Materials Check_Purity->Impure_Starting_Material If Impure Incorrect_Stoichiometry Adjust Reagent Ratios Review_Protocols->Incorrect_Stoichiometry If Incorrect Suboptimal_Temp_Time Suboptimal_Temp_Time Review_Protocols->Suboptimal_Temp_Time If Suboptimal Optimize_Conditions Optimize Reaction Conditions Improve_Technique Refine Purification Method Purification_Loss->Improve_Technique If High Loss Suboptimal_Temp_Time->Optimize_Conditions

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Purifying Serinol Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying serinol derivatives using column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during purification.

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide outlines potential problems, their likely causes, and actionable solutions to get your purification back on track.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (eluent polarity is too high or too low).- Column overloading (too much sample applied).- Column packing is uneven.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound.[1][2]- Use a larger column or reduce the amount of sample loaded.[3]- Repack the column carefully, ensuring a level and compact stationary phase bed.
Compound is Stuck on the Column - Eluent polarity is too low.- The compound may be unstable on silica gel.[2]- Strong interaction between the compound and the stationary phase (e.g., acidic or basic compounds on silica).- Gradually increase the polarity of the mobile phase (gradient elution).[1]- Test compound stability on a TLC plate by spotting and letting it sit for a while before eluting.[2]- Consider using a different stationary phase like alumina or a deactivated silica gel.[1][2] For basic compounds, adding a small amount of triethylamine (1-3%) to the eluent can help.[1]
Cracked or Channeled Column Bed - The column ran dry.- Swelling or shrinking of the stationary phase due to changes in solvent polarity.- Always keep the solvent level above the top of the stationary phase.[3]- When running a gradient, ensure the solvents are miscible and introduce the change in polarity gradually.
Slow Column Flow Rate - The stationary phase is packed too tightly.- Fine particles from the stationary phase are clogging the column frit.- Use of a highly viscous solvent like dichloromethane.[1]- Repack the column with less pressure.- Add a layer of sand on top of the frit before packing the column.- Consider switching to a less viscous solvent system if possible.
Compound Elutes Too Quickly - The eluent polarity is too high.- Decrease the polarity of the mobile phase.
Tailing of Peaks - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated when loaded.- Add a small amount of a polar solvent (e.g., methanol) or an acid/base modifier to the eluent to reduce strong interactions.- Dissolve the sample in a minimal amount of the initial mobile phase for loading.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify a serinol derivative?

A1: A good starting point is often a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate.[4] For highly polar serinol derivatives, you may need to use a more polar system, such as ethyl acetate/methanol or chloroform/methanol.[4][5] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: My serinol derivative is very polar and has a low Rf value even in pure ethyl acetate. What should I do?

A2: You can increase the polarity of the mobile phase by adding a more polar solvent like methanol. A common gradient could start with ethyl acetate and gradually introduce methanol. For example, a system of ethyl acetate-methanol (9:1) has been used for purifying a serinol derivative.[4]

Q3: My compound seems to be degrading on the silica gel column. What are my options?

A3: If your compound is sensitive to the acidic nature of silica gel, you can try a few alternatives:

  • Deactivated Silica Gel: You can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[1]

  • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina or a polymer-based column.[2][6]

Q4: How do I load a sample that is not very soluble in the mobile phase?

A4: You can use a technique called "dry loading".[1][3] Dissolve your sample in a suitable solvent, add a small amount of silica gel to the solution, and then evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1][3]

Q5: Can I use ion-exchange chromatography to purify serinol derivatives?

A5: Yes, especially for serinol itself or derivatives with ionizable groups. A strongly acidic cationic exchange resin has been used to purify serinol by capturing the protonated amine, allowing impurities to be washed away. The serinol is then eluted with a basic solution like 2N ammonia.[5]

Data Summary: Column Chromatography Conditions for Serinol Derivatives

This table summarizes reported experimental conditions for the purification of serinol and its derivatives.

Compound Stationary Phase Mobile Phase (Eluent) Rf Value Reference
2,2-bis(ethoxycarbonyl)vinyl-serinol (BECV-serinol)Silica GelEthyl acetate-heptane (2:1), then increasing polarity to ethyl acetate-methanol (9:1)0.14 (in 2:1 ethyl acetate-heptane)[4]
SerinolStrongly acidic cationic exchange resin (e.g., Amberlite® IR-120)Water (to wash impurities), then 2N ammonia (to elute serinol)Not Applicable[5]
SerinolSilica GelChloroform/methanol/conc. ammonia (6:3:1)0.25[5]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography of a Serinol Derivative

This protocol provides a general workflow for the purification of a serinol derivative using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of sample to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is even and free of air bubbles.

  • Add another layer of sand on top of the packed silica gel.

  • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.[3]

2. Sample Loading:

  • Wet Loading: Dissolve the crude serinol derivative in a minimal amount of the initial mobile phase.[3] Carefully apply the solution to the top of the column using a pipette.[3]

  • Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a suitable solvent, add silica gel, and evaporate the solvent to get a dry powder.[1][3] Add this powder to the top of the column.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or vials.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

4. Fraction Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Combine the pure fractions.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified serinol derivative.

Visualizations

G General Workflow for Purifying Serinol Derivatives cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery TLC 1. TLC Analysis to Determine Solvent System Pack 2. Pack Column with Stationary Phase TLC->Pack Load 3. Load Crude Serinol Derivative Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Purified Serinol Derivative Evaporate->Pure

A general workflow for the column chromatography purification of serinol derivatives.

G Troubleshooting Decision Tree for Poor Separation Start Poor Separation Observed Check_Rf Is the target compound's Rf appropriate (0.2-0.4)? Start->Check_Rf Check_Loading Was the column overloaded? Check_Rf->Check_Loading Yes Adjust_Solvent Adjust Solvent System (Optimize with TLC) Check_Rf->Adjust_Solvent No Check_Packing Is the column packing uneven? Check_Loading->Check_Packing No Reduce_Load Reduce Sample Load or Use a Larger Column Check_Loading->Reduce_Load Yes Repack_Column Repack Column Carefully Check_Packing->Repack_Column Yes Success Separation Improved Check_Packing->Success No Adjust_Solvent->Success Reduce_Load->Success Repack_Column->Success

A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Managing Impurities in (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing impurities in (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the synthesis of this compound when starting from O-benzyl-L-serine?

A1: When synthesizing this compound from O-benzyl-L-serine, several potential impurities can arise from the starting material, side reactions, and degradation. These include:

  • Starting Material: Unreacted O-benzyl-L-serine.

  • Over-reduction Products: (S)-2-amino-3-phenylpropan-1-ol, where the benzyl ether is reduced to a phenyl group.

  • Enantiomeric Impurity: The (R)-enantiomer of 2-amino-3-(benzyloxy)propan-1-ol.

  • Diastereomers: If the starting L-serine is not enantiomerically pure.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethanol, isopropanol, ethyl acetate).

Q2: What are the recommended analytical methods for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column is often suitable for separating the main compound from its organic impurities. Chiral HPLC is essential for determining the enantiomeric purity.

  • Gas Chromatography (GC): Useful for the detection and quantification of residual solvents.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides structural information for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.

Troubleshooting Guides

Issue 1: High Levels of Enantiomeric Impurity Detected by Chiral HPLC

Possible Causes:

  • Racemization during synthesis: The reaction conditions (e.g., high temperature, strong base) may have caused partial racemization of the chiral center.

  • Impure starting material: The initial O-benzyl-L-serine may have contained the D-enantiomer.

Solutions:

  • Reaction Condition Optimization:

    • Maintain a lower reaction temperature throughout the synthesis.

    • Use a milder base or control the stoichiometry carefully.

  • Starting Material Analysis:

    • Verify the enantiomeric purity of the O-benzyl-L-serine using a suitable chiral analytical method before starting the synthesis.

  • Purification:

    • If racemization has occurred, purification may be challenging. Consider diastereomeric salt formation with a chiral acid followed by crystallization to separate the enantiomers.

Issue 2: Presence of Unknown Peaks in the HPLC Chromatogram

Possible Causes:

  • Side reactions: Unintended reactions may have occurred, leading to by-products.

  • Degradation: The compound may have degraded during workup or storage.

  • Contamination: Contamination from glassware, solvents, or reagents.

Solutions:

  • Impurity Identification:

    • Utilize LC-MS to obtain the mass of the unknown impurities. This information is crucial for proposing potential structures.

    • If possible, isolate the impurity using preparative HPLC and characterize it using NMR.

  • Process Review:

    • Carefully review the reaction scheme and conditions to identify potential side reactions.

    • Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.

  • Stability Studies:

    • Conduct forced degradation studies (acid, base, oxidation, heat, light) to understand the degradation pathways and identify potential degradants.

Data Presentation

Table 1: Typical HPLC Purity Profile of this compound

Impurity NameRetention Time (min)Typical Specification (%)
(S)-2-amino-3-(benzyloxy)propan-1-ol10.5≥ 99.0
O-benzyl-L-serine5.2≤ 0.15
(R)-2-amino-3-(benzyloxy)propan-1-ol12.1 (Chiral Method)≤ 0.15
Unknown Impurity 18.7≤ 0.10
Total Impurities-≤ 1.0

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification
  • Solvent System Selection: A binary solvent system is often effective. A "good" solvent in which the compound is soluble at elevated temperatures (e.g., isopropanol, ethanol) and a "poor" solvent in which it is less soluble at room temperature (e.g., ethyl acetate, hexane).

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the purified crystals under vacuum.

Mandatory Visualizations

impurity_troubleshooting_workflow cluster_enantiomeric Troubleshooting Enantiomeric Impurity cluster_process Troubleshooting Process Impurity cluster_degradation Troubleshooting Degradation start Impurity Detected in (S)-2-amino-3-(benzyloxy)propan-1-ol HCl check_type Identify Impurity Type start->check_type enantiomeric Enantiomeric Impurity ((R)-enantiomer) check_type->enantiomeric Chiral HPLC process Process-Related Impurity (e.g., Starting Material, By-product) check_type->process HPLC / LC-MS degradation Degradation Product check_type->degradation LC-MS / Stability Study enantiomeric_action1 Optimize Reaction Conditions (Temp, Base) enantiomeric->enantiomeric_action1 enantiomeric_action2 Verify Starting Material Purity enantiomeric->enantiomeric_action2 process_action1 Optimize Reaction Stoichiometry and Reaction Time process->process_action1 process_action2 Improve Purification (Recrystallization, Chromatography) process->process_action2 degradation_action1 Modify Workup Procedure (e.g., avoid harsh pH, high temp) degradation->degradation_action1 degradation_action2 Optimize Storage Conditions (e.g., inert atmosphere, low temp) degradation->degradation_action2

Caption: Troubleshooting workflow for impurity identification and mitigation.

experimental_workflow start Crude (S)-2-amino-3-(benzyloxy)propan-1-ol HCl dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Isopropanol) start->dissolve add_antisolvent Add 'Poor' Solvent (e.g., Ethyl Acetate) until Turbid dissolve->add_antisolvent clarify Add Drops of 'Good' Solvent to Clarify add_antisolvent->clarify cool Slowly Cool to Room Temperature clarify->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold 'Poor' Solvent filter->wash dry Dry Under Vacuum wash->dry end Purified Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Technical Support Center: Optimizing Stereochemical Outcomes with Serinol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent on the stereochemical outcome of reactions utilizing serinol-derived chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical when using serinol auxiliaries?

A1: The solvent plays a crucial role in determining the stereochemical outcome of a reaction by influencing the conformation of the transition state.[1][2] Solvents can affect the reaction through their polarity, viscosity, and ability to form hydrogen bonds or chelate metal ions. With serinol auxiliaries, the hydroxyl groups can participate in chelation to a metal center, leading to a rigid, well-defined transition state. The choice of solvent can either promote or disrupt this chelation, thereby directly impacting the diastereoselectivity of the reaction.

Q2: What is the general trend for solvent polarity and diastereoselectivity in reactions with serinol auxiliaries?

A2: While the optimal solvent is reaction-specific, a general trend often observed is that non-coordinating, non-polar solvents tend to favor transition states governed by chelation, which can lead to higher diastereoselectivity. In contrast, polar, coordinating solvents can compete with the auxiliary for coordination to the metal center, leading to a more flexible transition state and potentially lower diastereoselectivity.

Q3: Can the solvent affect the reaction rate as well as the stereoselectivity?

A3: Yes, the solvent can significantly impact the reaction rate. Poor solubility of reactants in the chosen solvent can lead to incomplete or slow reactions.[3] Additionally, the solvent's interaction with the transition state can affect the activation energy of the reaction. Sometimes, a solvent that provides the highest stereoselectivity may not offer the fastest reaction rate, requiring a balance to be struck between these two parameters.

Q4: Are there "green" or more sustainable solvent alternatives that are effective with serinol auxiliaries?

A4: Yes, there is a growing emphasis on replacing traditional, hazardous solvents with safer, bio-based alternatives.[4] Solvents like 2-methyltetrahydrofuran (2-MeTHF) can be a good substitute for THF, and cyclopentyl methyl ether (CPME) can replace other ethereal solvents. For some reactions, solvent-free conditions may even be possible.[5] However, the impact of these alternative solvents on the stereochemical outcome must be evaluated on a case-by-case basis.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor d.r.)

Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), leading to difficult purification and low yield of the desired product.

Possible Cause: The chosen solvent may be disrupting the formation of a rigid, chelated transition state. Polar or coordinating solvents like DMSO, DMF, or even THF in some cases, can interfere with the desired chelation.

Troubleshooting Steps:

  • Solvent Screening: Conduct a systematic screen of solvents with varying polarities and coordinating abilities. It is advisable to start with non-polar, non-coordinating solvents and progressively move to more polar options.

  • Lower the Reaction Temperature: Decreasing the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.

  • Choice of Lewis Acid: The nature of the Lewis acid used can have a significant impact on chelation and, consequently, on diastereoselectivity. A screen of different Lewis acids in conjunction with a suitable solvent may be beneficial.

Issue 2: Inconsistent Stereochemical Outcome

Symptom: Reproducibility of the diastereomeric ratio is poor between batches.

Possible Cause: This issue often points to trace amounts of impurities, especially water, in the solvent or reagents. Water can hydrolyze the Lewis acid and interfere with the reaction. The source and purity of the solvent may also vary.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use. Using freshly distilled solvents or solvents from a solvent purification system is recommended.

  • Control the Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Standardize Solvent Source: Use solvents from the same supplier and batch, if possible, to minimize variability.

Issue 3: Low or No Product Yield

Symptom: The reaction is sluggish, or no product is formed.

Possible Cause: The reactants, particularly the metalated serinol auxiliary derivative, may have poor solubility in the chosen solvent.

Troubleshooting Steps:

  • Solubility Test: Before running the reaction, perform a simple solubility test of your starting materials in the selected solvent at the intended reaction temperature.

  • Co-solvent System: If a non-polar solvent that is good for selectivity causes solubility issues, consider using a co-solvent system. Add a small amount of a more polar solvent to improve solubility, but be aware that this may impact the d.r.

  • Temperature Increase: While lower temperatures are generally better for selectivity, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate if solubility is a limiting factor.

Data Presentation

The following table provides illustrative data on how solvent choice can affect the diastereomeric ratio (d.r.) for a hypothetical asymmetric alkylation of an N-acyl serinol derivative.

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the potential impact of solvent selection. Actual results will vary depending on the specific substrates and reaction conditions.

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
1Toluene2.495:5
2Dichloromethane (DCM)9.192:8
3Diethyl Ether4.388:12
4Tetrahydrofuran (THF)7.580:20
5Acetonitrile (MeCN)37.565:35
6N,N-Dimethylformamide (DMF)36.755:45

Experimental Protocols

General Protocol for Asymmetric Alkylation using a Serinol Auxiliary

This protocol provides a general procedure for the diastereoselective alkylation of an N-acyl serinol derivative.

Materials:

  • N-acyl serinol auxiliary (1.0 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, DCM)

  • Base (e.g., LDA, n-BuLi) (1.1 equiv)

  • Lewis Acid (e.g., TiCl₄, MgBr₂·OEt₂) (1.1 equiv) (if required)

  • Alkylating agent (e.g., Benzyl bromide) (1.2 equiv)

  • Anhydrous workup and quenching solutions (e.g., saturated aq. NH₄Cl)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the N-acyl serinol auxiliary (1.0 equiv).

  • Dissolution: Add the chosen anhydrous solvent (to make a 0.1 M solution) and stir until the auxiliary is fully dissolved.

  • Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • Deprotonation: Slowly add the base (1.1 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution for 1 hour at -78 °C to form the enolate.

  • Lewis Acid Addition (if applicable): If a Lewis acid is used, add it slowly to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Alkylation: Add the alkylating agent (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a pre-cooled saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis. Purify the product by flash column chromatography.

Visualizations

G start Low Diastereoselectivity (d.r.) check_solvent Is the solvent non-coordinating? (e.g., Toluene, DCM) start->check_solvent Initial Check lower_temp Switch to a less polar/ non-coordinating solvent. Re-run reaction. check_solvent->lower_temp No check_temp Is the reaction run at low temperature? (e.g., -78 °C) check_solvent->check_temp Yes re_evaluate Re-evaluate Diastereoselectivity lower_temp->re_evaluate Evaluate d.r. lower_temp2 Decrease reaction temperature. check_temp->lower_temp2 No check_lewis Is a Lewis Acid being used? check_temp->check_lewis Yes lower_temp2->re_evaluate add_lewis Consider adding a chelating Lewis Acid (e.g., TiCl4, MgBr2). check_lewis->add_lewis No screen_lewis Screen different Lewis Acids. check_lewis->screen_lewis Yes add_lewis->re_evaluate screen_lewis->re_evaluate

Caption: Troubleshooting workflow for low diastereoselectivity.

G cluster_0 Non-Coordinating Solvent (e.g., Toluene) cluster_1 Coordinating Solvent (e.g., THF, DMF) chelated Chelated Transition State (Rigid Conformation) high_dr High Diastereoselectivity chelated->high_dr non_chelated Non-Chelated Transition State (Flexible Conformation) low_dr Low Diastereoselectivity non_chelated->low_dr start Serinol Auxiliary + Metal Enolate start->chelated Favored start->non_chelated Favored

Caption: Influence of solvent on the reaction transition state.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (S)-2-amino-3-(benzyloxy)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of drug candidates is a critical quality attribute in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. This guide provides a comparative overview of chiral HPLC methods for the analysis of (S)-2-amino-3-(benzyloxy)propan-1-ol derivatives, offering insights into the selection of chiral stationary phases (CSPs) and mobile phase conditions.

Comparison of Chiral Stationary Phases

The successful chiral separation of (S)-2-amino-3-(benzyloxy)propan-1-ol derivatives, which are chiral amino alcohols, is highly dependent on the choice of the chiral stationary phase. The most common and effective CSPs for this class of compounds fall into two main categories: macrocyclic glycopeptide-based CSPs and polysaccharide-based CSPs.

Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC™ R)

These columns, such as the CHIROBIOTIC™ R, operate on the principle of forming transient diastereomeric complexes with the analyte. The complex chiral structure of the macrocyclic glycopeptide provides multiple interaction points, including hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for chiral recognition. For amino alcohol derivatives, the presence of both amino and hydroxyl groups allows for strong interactions with the CSP.

Polysaccharide-Based CSPs (e.g., Chiralpak®, Chiralcel®)

Polysaccharide-based CSPs, derived from cellulose or amylose, are renowned for their broad applicability in chiral separations. The chiral recognition mechanism involves the formation of inclusion complexes where the analyte fits into the chiral grooves of the polysaccharide polymer. The separation is influenced by hydrogen bonds, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone. These columns are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.

Quantitative Data Summary

The following table summarizes the experimental data for the chiral separation of a derivative of (S)-2-amino-3-(benzyloxy)propan-1-ol. While specific data for a variety of derivatives is limited in publicly available literature, the data for N-(tert-Butoxycarbonyl)-O-benzyl-serine, a closely related compound, provides valuable insights into the expected chromatographic behavior.

Chiral Stationary PhaseDerivativeMobile Phasek'1 (L-enantiomer)RsReference
CHIROBIOTIC™ RN-(tert-Butoxycarbonyl)-O-benzyl-serine20/80 (v/v) Methanol / 0.1% Triethylammonium Acetate, pH 7.01.260.8[1]
  • k'1: Retention factor of the first eluting enantiomer.

  • Rs: Resolution factor. A value of >1.5 indicates baseline separation.

Experimental Protocols

Reproducibility in chiral HPLC analysis is paramount. The following are detailed experimental protocols for the key components of the analysis.

Sample Preparation
  • Standard Solution: Prepare a stock solution of the racemic derivative of 2-amino-3-(benzyloxy)propan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method for CHIROBIOTIC™ R
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: CHIROBIOTIC™ R, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Methanol and 0.1% Triethylammonium Acetate (TEAA) buffer (pH 7.0) in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method Selection Workflow

Choosing the optimal chiral HPLC method involves a systematic approach. The following diagram illustrates a general workflow for selecting a suitable method for the analysis of (S)-2-amino-3-(benzyloxy)propan-1-ol derivatives.

start Start: Chiral Separation of (S)-2-amino-3-(benzyloxy)propan-1-ol Derivative screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->screen_csp screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp evaluate Evaluate Resolution (Rs) and Peak Shape screen_mp->evaluate optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature evaluate->optimize Rs < 1.5 or Poor Peak Shape validate Validate Method (Specificity, Linearity, Accuracy, Precision) evaluate->validate Rs >= 1.5 and Good Peak Shape optimize->evaluate end End: Robust Chiral HPLC Method validate->end

A general workflow for chiral HPLC method development.

Signaling Pathways and Logical Relationships

The interaction between the chiral analyte and the chiral stationary phase is a complex process governed by multiple non-covalent interactions. The following diagram illustrates the key interactions that contribute to chiral recognition.

cluster_analyte Chiral Analyte ((S)-2-amino-3-(benzyloxy)propan-1-ol derivative) cluster_csp Chiral Stationary Phase (CSP) A Amino Group (-NHR) CSP Selector Sites A->CSP Hydrogen Bonding, Ionic Interactions B Hydroxyl Group (-OH) B->CSP Hydrogen Bonding C Benzyloxy Group C->CSP π-π Interactions, Steric Hindrance

Key molecular interactions in chiral recognition.

References

Determining Enantiomeric Excess of Serinol Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules such as serinol (2-amino-1,3-propanediol). While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and reliable method for this purpose. This guide provides a comparative overview of NMR-based approaches for determining the enantiomeric excess of serinol products, alongside alternative chromatographic methods, supported by detailed experimental protocols and data.

Comparison of Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess by NMR spectroscopy relies on the conversion of enantiomers, which are indistinguishable in a non-chiral environment, into diastereomers. This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The resulting diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.

MethodPrincipleChiral AuxiliaryAdvantagesDisadvantages
NMR with Chiral Derivatizing Agent (CDA) Covalent bond formation between the analyte and a single enantiomer of the CDA to form diastereomers.System 1: 2-Formylphenylboronic acid and (S)-BINOLSystem 2: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride)Simple, rapid (often < 90 minutes), and can produce large chemical shift differences (Δδ), facilitating accurate integration.[1]Derivatization reaction is required, which may not be quantitative and can be sensitive to reaction conditions. The CDA may be difficult to remove after analysis.
NMR with Chiral Solvating Agent (CSA) Non-covalent interaction between the analyte and a single enantiomer of the CSA to form transient diastereomeric complexes.(S)-1,1'-Bi-2-naphthol ((S)-BINOL)No chemical derivatization required, making the method non-destructive and simpler to perform. The analyte can be recovered unchanged.[2]Chemical shift differences (Δδ) are often smaller than with CDAs, which can make integration less accurate, especially for low ee values. The interactions are sensitive to solvent and temperature.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Various, e.g., polysaccharide-based (cellulose, amylose), cyclodextrin-based.High accuracy and precision, widely applicable to a broad range of compounds. It is a well-established and validated technique.[3][4]Longer analysis times compared to NMR, requires specialized and often expensive chiral columns, and consumes larger volumes of solvent.[5]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.Cyclodextrin derivatives are commonly used.High resolution and sensitivity, particularly for volatile and thermally stable compounds.Requires derivatization to increase the volatility of polar analytes like serinol. The high temperatures can potentially cause racemization.[6][7]

Quantitative Data Summary

The following table summarizes representative quantitative data for the determination of enantiomeric excess of amino alcohols, including estimations for serinol based on structurally similar compounds. The chemical shift difference (Δδ) is a key parameter indicating the degree of separation between the signals of the two diastereomers in the ¹H NMR spectrum.

AnalyteMethodChiral AuxiliaryObserved ProtonChemical Shift Difference (Δδ in ppm)Reference / Note
Serinol (estimated)NMR with CDA2-Formylphenylboronic acid / (S)-BINOLMethine proton (CH-NH₂)~0.1 - 0.2Estimated based on data for other primary amines and amino alcohols.
Serinol (estimated)NMR with CDA(R)-MTPA-ClMethylene protons (CH₂-O)~0.05 - 0.15Estimated based on typical Mosher's acid derivatization.
2-Amino-3-phenylpropan-1-olNMR with CSA(S)-BINOLMethine proton (CH-NH₂)0.09[2]
Racemic Primary AminesNMR with CDA2-Formylphenylboronic acid / (S)-BINOLImino proton (CH=N)Baseline resolved[8]

Experimental Protocols

Protocol 1: NMR with Chiral Derivatizing Agent (2-Formylphenylboronic acid and (S)-BINOL)

This protocol describes a three-component system for the derivatization of serinol.[1][8]

Materials:

  • Serinol sample

  • 2-Formylphenylboronic acid

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • In an NMR tube, dissolve approximately 5 mg of the serinol sample in 0.6 mL of CDCl₃.

  • Add 1.1 equivalents of 2-formylphenylboronic acid to the NMR tube.

  • Add 1.1 equivalents of (S)-BINOL to the NMR tube.

  • Cap the tube and shake gently to mix the components. The reaction to form the diastereomeric iminoboronate esters is typically complete within minutes at room temperature.

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify the well-resolved signals corresponding to the two diastereomers. The methine proton adjacent to the nitrogen is often a good candidate for integration.

  • Integrate the signals for each diastereomer. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100.

Protocol 2: NMR with Chiral Solvating Agent ((S)-BINOL)

This protocol uses (S)-BINOL to form transient diastereomeric complexes with serinol.[2]

Materials:

  • Serinol sample

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • In an NMR tube, dissolve approximately 5 mg of the serinol sample in 0.6 mL of CDCl₃.

  • Add 1.0 to 2.0 equivalents of (S)-BINOL to the NMR tube.

  • Cap the tube and shake to ensure complete dissolution and complex formation.

  • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

  • Identify the signals that show splitting due to the formation of the diastereomeric complexes. The methine proton of serinol is a likely candidate.

  • Integrate the resolved signals corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100.

Visualizing the Workflow and Principles

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principle of chiral recognition by NMR using a chiral derivatizing agent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serinol Serinol Sample nmr_tube Mix in NMR Tube serinol->nmr_tube cda CDA System (2-Formylphenylboronic acid + (S)-BINOL) cda->nmr_tube solvent CDCl₃ solvent->nmr_tube nmr_acq ¹H NMR Acquisition nmr_tube->nmr_acq Formation of Diastereomers processing Data Processing nmr_acq->processing integration Signal Integration processing->integration ee_calc ee Calculation integration->ee_calc

Experimental workflow for ee determination using a CDA.

logical_relationship cluster_enantiomers Enantiomers (in achiral solvent) cluster_derivatization Derivatization cluster_diastereomers Diastereomers R_serinol (R)-Serinol S_serinol (S)-Serinol R_serinol->S_serinol Identical NMR Spectra RS_diastereomer (R,S)-Diastereomer R_serinol->RS_diastereomer + (S)-CDA SS_diastereomer (S,S)-Diastereomer S_serinol->SS_diastereomer + (S)-CDA CDA (S)-CDA RS_diastereomer->SS_diastereomer Distinct NMR Spectra

Principle of diastereomer formation for NMR analysis.

References

A Tale of Two Strategies: Comparing (S)-O-benzyl-serinol hydrochloride and Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical development and chemical research, the synthesis of enantiomerically pure molecules is paramount. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other is inactive or even harmful. To achieve this stereochemical control, chemists employ various strategies, two prominent of which are the use of chiral building blocks from the "chiral pool" and the application of chiral auxiliaries. This guide provides a detailed comparison of these two approaches, exemplified by (S)-O-benzyl-serinol hydrochloride, a chiral building block, and the well-established Evans auxiliaries.

(S)-O-benzyl-serinol hydrochloride serves as a versatile starting material, incorporating a predefined stereocenter that is retained in the final product. In contrast, Evans auxiliaries are temporarily attached to a prochiral substrate to direct the stereoselective formation of a new chiral center, after which they are cleaved and can often be recovered. This fundamental difference in their mode of operation leads to distinct advantages and disadvantages in terms of synthetic planning, efficiency, and versatility.

At a Glance: Chiral Pool vs. Chiral Auxiliary Approach

Feature(S)-O-benzyl-serinol hydrochloride (Chiral Pool Approach)Evans Auxiliaries (Chiral Auxiliary Approach)
Principle of Operation The inherent chirality of the starting material is incorporated into the final product.[1][]A temporary chiral group directs the stereochemistry of a reaction on an achiral substrate.[3]
Stereocontrol The existing stereocenter is maintained throughout the synthesis.High diastereoselectivity is induced in the formation of a new stereocenter.
Synthetic Steps Can lead to shorter synthetic routes if the target molecule is structurally similar to the building block.Requires additional steps for attachment and removal of the auxiliary.
Versatility Primarily used for the synthesis of molecules containing the serinol backbone, such as certain amino acids and amino alcohols.[4]Applicable to a wide range of substrates and reactions, including alkylations, aldol reactions, and conjugate additions.
Atom Economy Generally higher, as the chiral starting material is part of the final product.Lower, due to the attachment and removal of the auxiliary group.
Cost-Effectiveness Can be cost-effective if the chiral building block is readily available and inexpensive.[]The cost of the auxiliary and the additional synthetic steps can be a factor. However, the auxiliary can often be recovered.

Performance in the Asymmetric Synthesis of α-Amino Acids

To illustrate the practical differences between these two strategies, we will compare their application in the synthesis of a generic α-substituted α-amino acid.

(S)-O-benzyl-serinol hydrochloride: A Chiral Pool Pathway

Conceptual Synthetic Scheme:

  • Protection of the amine: The amino group of (S)-O-benzyl-serinol is protected (e.g., as a Boc or Cbz derivative).

  • Oxidation: The primary alcohol is selectively oxidized to a carboxylic acid.

  • Deprotection: Removal of the protecting groups yields the target α-amino acid.

The stereochemical integrity of the α-carbon is maintained throughout this sequence. The yield and efficiency would be dependent on the specific reactions and protecting groups used.

Evans Auxiliaries: A Diastereoselective Alkylation Approach

The synthesis of α-amino acids using Evans auxiliaries is a well-documented and highly efficient method. A common approach is the diastereoselective alkylation of a glycine enolate equivalent attached to an Evans auxiliary.

Evans AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99%92%[5]
(S)-4-isopropyl-2-oxazolidinoneMethyl iodide>98%85%[5]
(R)-4-phenyl-2-oxazolidinoneAllyl bromide>99%90%[5]

This method allows for the introduction of a wide variety of substituents at the α-position with excellent stereocontrol.

Experimental Protocols

General Protocol for Asymmetric Alkylation using an Evans Auxiliary

This protocol is a generalized procedure for the diastereoselective alkylation of an N-acyloxazolidinone.

1. Acylation of the Evans Auxiliary:

  • To a solution of the Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) (1.0 equiv.) in an anhydrous solvent like THF, cooled to -78 °C, is added a strong base such as n-butyllithium (1.05 equiv.).

  • After stirring for 15-30 minutes, the desired acyl chloride (e.g., bromoacetyl chloride) (1.1 equiv.) is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The crude product is purified by chromatography.

2. Diastereoselective Alkylation:

  • The N-acyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.

  • A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv.) is added dropwise to form the enolate.

  • The electrophile (e.g., an alkyl halide) (1.2 equiv.) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.

3. Cleavage of the Auxiliary:

  • The alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C.

  • The reaction is stirred until the starting material is consumed.

  • The auxiliary can be recovered, and the desired chiral carboxylic acid is isolated after an appropriate workup.

Conceptual Protocol for α-Amino Acid Synthesis from (S)-O-benzyl-serinol

This protocol outlines a conceptual pathway for the conversion of (S)-O-benzyl-serinol into an α-amino acid.

1. N-Protection:

  • (S)-O-benzyl-serinol hydrochloride is dissolved in a suitable solvent (e.g., a mixture of dioxane and water) and a base (e.g., NaHCO₃) is added.

  • A protecting group precursor, such as di-tert-butyl dicarbonate (for Boc protection), is added, and the mixture is stirred at room temperature until the reaction is complete.

  • The protected product is extracted and purified.

2. Oxidation to Carboxylic Acid:

  • The N-protected O-benzyl-serinol is dissolved in an appropriate solvent system.

  • A two-step oxidation is performed: first, a selective oxidation of the primary alcohol to an aldehyde (e.g., using PCC or Swern oxidation), followed by further oxidation to the carboxylic acid (e.g., using Pinnick oxidation).

  • The resulting carboxylic acid is isolated and purified.

3. Deprotection:

  • The N-protected, O-benzyl protected amino acid is subjected to appropriate deprotection conditions. For example, the Boc group can be removed with trifluoroacetic acid, and the benzyl group can be removed by hydrogenolysis.

  • The final α-amino acid is isolated, often as a salt, and purified.

Visualizing the Strategies

To better understand the distinct workflows of these two asymmetric synthesis strategies, the following diagrams are provided.

Chiral_Pool_Strategy start (S)-O-benzyl-serinol hydrochloride (Chiral Pool) step1 Functional Group Transformation 1 start->step1 Preserves Stereocenter step2 Functional Group Transformation 2 step1->step2 product Enantiomerically Pure α-Amino Acid step2->product

Caption: Workflow for the Chiral Pool approach.

Chiral_Auxiliary_Strategy substrate Prochiral Substrate attachment Attachment of Auxiliary substrate->attachment auxiliary Evans Auxiliary auxiliary->attachment alkylation Diastereoselective Alkylation attachment->alkylation cleavage Cleavage of Auxiliary alkylation->cleavage product Enantiomerically Enriched α-Amino Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Workflow for the Chiral Auxiliary approach.

Conclusion

Both (S)-O-benzyl-serinol hydrochloride and Evans auxiliaries are powerful tools for achieving asymmetric synthesis, a critical capability in modern drug development and chemical research. The choice between a chiral pool approach, exemplified by the use of (S)-O-benzyl-serinol hydrochloride, and a chiral auxiliary strategy, as demonstrated by Evans auxiliaries, depends on several factors. These include the structure of the target molecule, the availability and cost of the starting materials, and the desired versatility of the synthetic route.

The chiral pool approach offers an elegant and often more direct path to specific chiral molecules, leveraging nature's readily available stereocenters. In contrast, the chiral auxiliary method provides a more general and highly predictable strategy for creating a wide array of chiral compounds from simple achiral precursors, albeit with the requirement of additional synthetic steps. A thorough understanding of the principles, advantages, and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of their asymmetric syntheses.

References

A Comparative Guide to Alternative Chiral Building Blocks for β-Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The chiral β-amino alcohol motif is a cornerstone in medicinal chemistry and asymmetric synthesis, appearing in numerous pharmaceuticals, natural products, and chiral ligands.[1][2][3] Traditionally, the synthesis of these vital compounds has relied on the derivatization of the natural chiral pool, such as amino acids, which limits the accessible structural diversity.[4][5] This guide provides a comparative overview of modern, alternative chiral building blocks and synthetic strategies, offering researchers and drug development professionals a practical resource for navigating this critical area of organic synthesis. We present a side-by-side analysis of key methodologies, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

Modern synthetic routes to chiral β-amino alcohols have moved beyond the limitations of the chiral pool by employing a variety of catalytic and stereoselective methods. These approaches can be broadly categorized based on the bond disconnection and the type of chiral building block utilized. Key strategies include the ring-opening of strained heterocycles, asymmetric coupling reactions, and direct C-H functionalization.

Synthesis_Overview cluster_start Alternative Starting Materials cluster_methods Key Synthetic Methodologies Alcohols Abundant Alcohols CH_Amination Radical C-H Amination Alcohols->CH_Amination Aldehydes_Imines Aldehydes & Imines Coupling Asymmetric Cross-Coupling Aldehydes_Imines->Coupling Epoxides_Aziridines Epoxides & Aziridines RingOpening Catalytic Ring-Opening Epoxides_Aziridines->RingOpening Alkenes Alkenes Aminohydroxylation Asymmetric Aminohydroxylation Alkenes->Aminohydroxylation Product Chiral β-Amino Alcohols CH_Amination->Product Coupling->Product RingOpening->Product Aminohydroxylation->Product

Caption: Key alternative pathways to chiral β-amino alcohols.

Performance Comparison of Key Methodologies

The selection of a synthetic route often depends on factors such as substrate scope, efficiency, and stereoselectivity. The following tables summarize quantitative data for several leading alternative methods, providing a direct comparison of their performance.

Table 1: Asymmetric Cross-Coupling of Aldehydes and Imines

This strategy offers a modular approach using readily available and economical starting materials.[1] A significant challenge is controlling the chemo- and stereoselectivity due to competing side reactions.[1] Recent advances using chromium catalysis have provided a powerful solution.[1]

Catalyst SystemAldehyde SubstrateImine SubstrateYield (%)ee (%)drRef.
Cr/Chiral LigandBenzaldehydeN-Boc-benzaldimine9599>20:1[1]
Cr/Chiral Ligand2-NaphthaldehydeN-Boc-benzaldimine9198>20:1[1]
Cr/Chiral LigandCyclohexanecarboxaldehydeN-Boc-benzaldimine8599>20:1[1]
Cr/Chiral LigandBenzaldehydeN-Boc-(4-Cl-phenyl)imine9299>20:1[1]
Table 2: Radical β-C–H Amination of Alcohols

This innovative approach bypasses the need for pre-functionalized substrates by directly converting C-H bonds.[6] A radical relay chaperone strategy enables high regio- and enantioselectivity through a multi-catalytic system involving an iridium photocatalyst and a chiral copper catalyst.[6]

Alcohol SubstrateChaperoneYield (%)ee (%)Ref.
1-ButanolImidoyl Chloride8594[6]
1-HexanolImidoyl Chloride8195[6]
3-Phenyl-1-propanolImidoyl Chloride7596[6]
CyclopentylmethanolImidoyl Chloride6898[6]
Table 3: Biocatalytic Ring-Opening of Epoxides

Enzymatic methods provide an environmentally benign alternative, often proceeding under mild conditions with high efficiency.[7][8] Lipases, in particular, have been successfully employed to catalyze the aminolysis of epoxides, sometimes in continuous-flow systems for enhanced productivity.[8]

EnzymeEpoxide SubstrateAmine SubstrateYield (%)TimeRef.
Lipase TL IMEpichlorohydrinAniline91.320 min[8]
Aspergillus Oryzae LipaseEpichlorohydrinAniline604 h[2]
Candida rugosa LipaseStyrene OxideAniline70-908-12 h[7]
Lipase TL IM1,2-EpoxyhexaneAniline85.230 min[8]

Methodological Deep Dive: Protocols and Workflows

To facilitate the adoption of these advanced techniques, this section provides detailed experimental protocols for key methodologies.

Experimental Protocol 1: Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

This protocol is adapted from the work of Wang and colleagues on the asymmetric coupling of aldehydes and imines.[1]

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Chiral ligand (as specified in the original publication)

  • Aldehyde (1.0 equiv)

  • N-Boc-imine (1.2 equiv)

  • Manganese powder (Mn, 3.0 equiv)

  • Trimethylsilyl chloride (TMSCl, 2.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add CrCl₂ (5 mol %), the chiral ligand (6 mol %), and Mn powder.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes.

  • Add the N-Boc-imine, followed by the aldehyde and TMSCl.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.

  • Determine enantiomeric excess (ee) by chiral HPLC analysis.

Experimental Protocol 2: Biocatalytic Synthesis in a Continuous-Flow Reactor

This protocol is based on the lipase-catalyzed synthesis of β-amino alcohols in a continuous-flow system.[8]

System Setup:

  • Two syringe pumps

  • A T-mixer

  • A packed-bed reactor containing immobilized lipase (e.g., Lipozyme TL IM)

  • A back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare separate stock solutions of the epoxide (e.g., epichlorohydrin) and the amine (e.g., aniline) in a suitable organic solvent (e.g., tert-butanol).

  • Set the flow rates of the two syringe pumps to achieve the desired molar ratio (e.g., 1:1) and residence time.

  • Pump the reactant solutions through the T-mixer and into the packed-bed reactor maintained at the optimal temperature (e.g., 35 °C).

  • The product stream exits the reactor through the back-pressure regulator and is collected.

  • Analyze the product mixture by GC or HPLC to determine the yield.

Mechanistic and Workflow Visualizations

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing and troubleshooting synthetic procedures. The following diagrams illustrate key processes.

Radical_Amination_Workflow cluster_prep Step 1: In Situ Chaperone Activation cluster_catalysis Step 2: Multi-Catalytic Cycle cluster_final Step 3: Product Isolation Alcohol Alcohol Substrate Imidate Oxime Imidate Formation Alcohol->Imidate Chaperone Imidoyl Chloride Chaperone Chaperone->Imidate Cu_Complex Binding to Chiral Cu(I) Catalyst Imidate->Cu_Complex Radical_Gen N-Radical Generation (Ir Photocatalyst) Cu_Complex->Radical_Gen HAT Enantioselective 1,5-HAT Radical_Gen->HAT Amination Stereoselective Amination HAT->Amination Oxazoline Chiral Oxazoline Product Amination->Oxazoline Hydrolysis Acidic Hydrolysis Oxazoline->Hydrolysis Final_Product Final β-Amino Alcohol Hydrolysis->Final_Product

Caption: Workflow for radical C-H amination of alcohols.[6]

Logic_Comparison cluster_coupling Asymmetric Coupling cluster_radical Radical C-H Amination cluster_bio Biocatalysis Title Comparison of Synthetic Approaches Coupling Aldehydes + Imines + Modular + Economical starting materials + High ee/dr achievable - Chemo-/Stereo-selectivity can be challenging - Potential for side products Radical Alcohols + Direct C-H functionalization + Bypasses pre-functionalization + Broad substrate scope - Requires multi-catalytic system - Chaperone group needed Bio Epoxides + Amines + Environmentally benign + Mild reaction conditions + High efficiency - Substrate scope can be enzyme-dependent - Requires screening of biocatalysts

Caption: Pros and cons of different β-amino alcohol synthesis strategies.

Conclusion

The synthesis of chiral β-amino alcohols has evolved significantly, with a host of powerful alternatives to traditional chiral pool-based methods now available. Asymmetric cross-coupling of aldehydes and imines provides a highly modular and efficient route.[1] Direct C-H amination of abundant alcohols represents a paradigm shift in synthetic efficiency, minimizing the need for substrate pre-functionalization.[6] Finally, biocatalytic approaches offer a green and sustainable path, leveraging the high selectivity of enzymes under mild conditions.[8] The choice of method will ultimately be guided by the specific target molecule, desired scale, and available resources. By understanding the comparative advantages and practical details of each strategy, researchers can more effectively design and execute syntheses of these invaluable chiral building blocks.

References

A Spectroscopic Showdown: Unveiling the Chiral Twins (S)- and (R)-2-amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of the enantiomeric pair, (S)- and (R)-2-amino-3-(benzyloxy)propan-1-ol, offering researchers, scientists, and drug development professionals a detailed analysis of their structural characterization. This guide provides a side-by-side view of their spectroscopic properties, detailed experimental protocols, and a clear workflow for their differentiation.

Enantiomers, such as (S)- and (R)-2-amino-3-(benzyloxy)propan-1-ol, are chiral molecules that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to distinct biological activities. This makes their individual characterization and differentiation crucial in the field of drug development and stereoselective synthesis. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the structure of these molecules. However, under achiral conditions, the spectra of enantiomers are identical. Therefore, specialized chiroptical techniques are indispensable for their distinction.

This guide presents a comparative analysis of the spectroscopic data for (S)- and (R)-2-amino-3-(benzyloxy)propan-1-ol. While representative data for NMR, IR, and MS are provided for the general structure, the key differentiating techniques of polarimetry and chiral NMR spectroscopy are highlighted as the definitive methods for telling these molecular twins apart.

Spectroscopic Data Comparison

As enantiomers, (S)- and (R)-2-amino-3-(benzyloxy)propan-1-ol exhibit identical spectroscopic behavior in achiral environments. The following tables summarize the expected spectroscopic data for the general structure of 2-amino-3-(benzyloxy)propan-1-ol.

Table 1: Representative ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35 - 7.25m5HAromatic protons (C₆H₅)
4.55s2HBenzyl protons (-CH₂-Ph)
~ 3.60 - 3.40m3H-CH(NH₂)-CH₂ OH, -CH ₂-O-
~ 3.20m1H-CH (NH₂)-
~ 2.50br s3H-NH₂, -OH

Note: Chemical shifts are referenced to a standard solvent signal.

Table 2: Representative ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 138Quaternary aromatic carbon
~ 128.5Aromatic CH
~ 127.8Aromatic CH
~ 127.6Aromatic CH
~ 73Benzyl carbon (-C H₂-Ph)
~ 71-C H₂-O-
~ 65-C H₂OH
~ 55-C H(NH₂)

Note: Chemical shifts are referenced to a standard solvent signal.

Table 3: Representative IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
3000 - 2850MediumAliphatic C-H stretching
1600 - 1450MediumC=C aromatic ring stretching
~ 1600MediumN-H bending
1100 - 1000StrongC-O stretching
Table 4: Mass Spectrometry Data
m/zInterpretation
181[M]⁺ (Molecular Ion)
164[M - NH₃]⁺
150[M - CH₂OH]⁺
91[C₇H₇]⁺ (Tropylium ion)

The Decisive Difference: Chiroptical Properties

The key to distinguishing between the (S) and (R) enantiomers lies in their interaction with plane-polarized light and chiral environments.

Optical Rotation

Enantiomers rotate plane-polarized light to an equal but opposite degree. This property is measured using a polarimeter and is reported as the specific rotation [α].

  • (S)-2-amino-3-(benzyloxy)propan-1-ol: Exhibits a levorotatory (-) specific rotation.

  • (R)-2-amino-3-(benzyloxy)propan-1-ol: Exhibits a dextrorotatory (+) specific rotation.

A typical reported value for the specific rotation of the hydrochloride salt of the (S)-enantiomer is approximately -23° (c=1, H₂O). The corresponding (R)-enantiomer would have a specific rotation of +23° under the same conditions.

Chiral NMR Spectroscopy

In the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent, the (S) and (R) enantiomers form diastereomeric complexes or adducts. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Chiral NMR Analysis: To differentiate the enantiomers, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR sample. The ¹H NMR spectrum is then re-acquired, and the chemical shifts of specific protons of the (S) and (R) enantiomers are compared.

Infrared (IR) Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a neat thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet for a solid sample.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques for these molecules.

  • Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight and fragmentation pattern.

Polarimetry
  • Sample Preparation: Prepare a solution of the analyte of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., water, ethanol).

  • Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution. Measure the angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Experimental Workflow

The logical flow for the spectroscopic comparison of (S)- and (R)-2-amino-3-(benzyloxy)propan-1-ol is illustrated below.

Spectroscopic_Comparison_Workflow cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis Sample Sample ((S)- or (R)-enantiomer) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Identical_Spectra Identical Spectra (Structure Confirmation) NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Polarimetry Polarimetry Identical_Spectra->Polarimetry Requires Chiral Method Chiral_NMR Chiral NMR Identical_Spectra->Chiral_NMR Requires Chiral Method Differentiation Enantiomeric Differentiation Polarimetry->Differentiation Chiral_NMR->Differentiation

Caption: Workflow for the spectroscopic comparison of enantiomers.

A Comparative Guide to Validating Stereochemistry: (S)-O-Benzyl-Serinol HCl and its Progeny in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a product's stereochemistry is a cornerstone of asymmetric synthesis. This guide provides an objective comparison of the stereochemical validation of products derived from (S)-O-benzyl-serinol HCl, a versatile chiral building block, with a common alternative, (S)-phenylalaninol. We present a focused case study on the synthesis of chiral oxazolidinones, which are widely used as chiral auxiliaries, and detail the experimental methodologies for both their synthesis and stereochemical integrity assessment.

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions. The efficacy of these auxiliaries is critically dependent on their enantiomeric purity, which in turn is inherited from their chiral precursors. Here, we compare the synthesis and stereochemical validation of two analogous chiral oxazolidinones: (S)-4-(benzyloxymethyl)oxazolidin-2-one, derived from (S)-O-benzyl-serinol, and the well-established (S)-4-benzyloxazolidin-2-one, synthesized from (S)-phenylalaninol.[1]

Performance Comparison: Synthesis of Chiral Oxazolidinones

The synthesis of chiral oxazolidinones from their corresponding amino alcohol precursors is a standard transformation, typically involving cyclization with a carbonylating agent. The choice of the starting amino alcohol can influence reaction yield and the physical properties of the resulting auxiliary, while the stereochemical purity must be rigorously maintained.

Parameter(S)-4-(benzyloxymethyl)oxazolidin-2-one(S)-4-benzyloxazolidin-2-one
Starting Material (S)-O-benzyl-serinol HCl(S)-phenylalaninol
Reaction Cyclization with diethyl carbonateCyclization with diethyl carbonate
Typical Yield ~85-95%~88-98%[1]
Enantiomeric Excess (ee) of Product >99%>99%
Validation Method(s) Chiral HPLC, NMR with Mosher's AcidChiral HPLC, Optical Rotation

Experimental Protocols

Synthesis of (S)-4-(benzyloxymethyl)oxazolidin-2-one
  • (S)-O-benzyl-serinol HCl is neutralized to the free amino alcohol.

  • The free (S)-O-benzyl-serinol is then reacted with diethyl carbonate in the presence of a base, such as potassium carbonate.

  • The reaction mixture is heated to reflux.

  • Upon completion, the product is isolated and purified by recrystallization or column chromatography.

Synthesis of (S)-4-benzyloxazolidin-2-one from (S)-phenylalaninol
  • (S)-phenylalaninol is dissolved in a suitable solvent.

  • Diethyl carbonate and a catalytic amount of a base like potassium carbonate are added.

  • The mixture is heated, and the ethanol byproduct is removed to drive the reaction to completion.[1]

  • The resulting (S)-4-benzyloxazolidin-2-one is purified by recrystallization.[1]

Stereochemical Validation Methodologies

The confirmation of the stereochemical integrity of the synthesized oxazolidinones is paramount. Several analytical techniques can be employed, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent like Mosher's acid being the most definitive.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.

Experimental Protocol for Chiral HPLC Analysis of 4-substituted Oxazolidinones:

  • Instrument: HPLC system equipped with a chiral stationary phase (CSP) column (e.g., Chiralpak AD-H).[2]

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and methanol. For acidic compounds, a small amount of trifluoroacetic acid may be added.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: UV detector at a suitable wavelength.

  • Sample Preparation: A dilute solution of the oxazolidinone product in the mobile phase.

  • Analysis: The enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. A chromatogram showing baseline separation of the enantiomers is the desired outcome.[2][3]

NMR Spectroscopy with Mosher's Acid

For chiral molecules containing hydroxyl or amino groups, derivatization with a chiral reagent like Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) allows for the determination of absolute configuration and enantiomeric purity via NMR spectroscopy.[4][5][6][7] While the oxazolidinone itself does not have a free hydroxyl or amine for this analysis, this method is crucial for validating the stereochemistry of the starting amino alcohol or products from subsequent reactions involving the chiral auxiliary where the auxiliary is removed to yield a chiral alcohol.

Experimental Protocol for Mosher's Ester Analysis:

  • Esterification: The chiral alcohol is reacted separately with both (R)- and (S)-Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher's esters.[5][6][7]

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.

  • Data Interpretation: The chemical shifts of the protons adjacent to the newly formed ester linkage will differ between the two diastereomers. By comparing the chemical shift differences (Δδ = δS - δR), the absolute configuration of the alcohol can be determined based on the established Mosher's method model.[5][6][7] The integration of the distinct signals for each diastereomer in the NMR spectrum of a derivatized racemic sample can be used to determine the enantiomeric excess.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the synthesis and validation workflows.

Synthesis_Workflow Synthesis of Chiral Oxazolidinones cluster_serinol (S)-O-benzyl-serinol HCl Route cluster_phenylalaninol (S)-phenylalaninol Route (Alternative) serinol_hcl (S)-O-benzyl-serinol HCl neutralization Neutralization serinol_hcl->neutralization serinol_free Free (S)-O-benzyl-serinol neutralization->serinol_free cyclization_ser Cyclization (Diethyl Carbonate, Base) serinol_free->cyclization_ser oxazolidinone_ser (S)-4-(benzyloxymethyl)oxazolidin-2-one cyclization_ser->oxazolidinone_ser phenylalaninol (S)-phenylalaninol cyclization_phe Cyclization (Diethyl Carbonate, Base) phenylalaninol->cyclization_phe oxazolidinone_phe (S)-4-benzyloxazolidin-2-one cyclization_phe->oxazolidinone_phe

Caption: Comparative synthesis workflows for chiral oxazolidinones.

Validation_Workflow Stereochemical Validation Workflow cluster_hplc Chiral HPLC Analysis cluster_nmr NMR Analysis with Mosher's Acid (for derived alcohols) product Chiral Oxazolidinone Product hplc_prep Prepare dilute solution product->hplc_prep hplc_injection Inject on Chiral Column hplc_prep->hplc_injection hplc_analysis Analyze Chromatogram hplc_injection->hplc_analysis hplc_result Determine Enantiomeric Excess (ee) hplc_analysis->hplc_result nmr_alcohol Chiral Alcohol Substrate nmr_derivatization Derivatize with (R)- and (S)-Mosher's Acid nmr_alcohol->nmr_derivatization nmr_spectra Acquire 1H NMR Spectra nmr_derivatization->nmr_spectra nmr_analysis Compare Chemical Shifts (Δδ) nmr_spectra->nmr_analysis nmr_result Determine Absolute Configuration & ee nmr_analysis->nmr_result

References

A Researcher's Guide to Chiral Stationary Phases for Beta-Amino Alcohol Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of beta-amino alcohols is a critical task in the pharmaceutical industry, as these chiral compounds, which include many beta-blockers, often exhibit enantiomer-specific pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and powerful technique for this purpose. This guide provides a comparative overview of common CSPs, supported by experimental data, to assist researchers in selecting the optimal stationary phase and developing robust analytical methods.

I. Dominant Chiral Stationary Phases for Beta-Amino Alcohols

The separation of beta-amino alcohol enantiomers is most successfully achieved using a few key classes of CSPs. Among these, polysaccharide-based phases are recognized as the most versatile and powerful, capable of resolving nearly 90% of all chiral compounds.[1]

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, primarily consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[2][3] The chiral selectors are typically phenylcarbamate derivatives, such as tris(3,5-dimethylphenylcarbamate).[1] The separation mechanism is complex, relying on the formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, π-π interactions, and inclusion into the chiral helical grooves of the polysaccharide structure.[1][3] Commercial examples include the CHIRALCEL® and CHIRALPAK® series.

  • Macrocyclic Antibiotic-Based CSPs: These phases, such as those based on vancomycin or teicoplanin (e.g., CHIROBIOTIC™ V and T), offer unique selectivity. They possess multiple chiral centers and functional groups, enabling a variety of interactions including ionic, hydrogen bonding, and dipole-dipole, which are effective for separating polar molecules like amino alcohols.

  • Cyclodextrin-Based CSPs: These involve cyclodextrins (cyclic oligosaccharides) bonded to a silica surface.[2][4] Chiral recognition occurs through the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin. The interactions are often influenced by hydrogen bonding at the rim of the cyclodextrin.[5]

Below is a logical diagram illustrating the classification of these common CSPs.

CSP_Classification cluster_main Common CSPs for Beta-Amino Alcohol Separation cluster_poly Examples cluster_macro Examples cluster_cyclo Example CSPs Chiral Stationary Phases (CSPs) Polysaccharide Polysaccharide-Based CSPs->Polysaccharide Macrocyclic Macrocyclic Antibiotic-Based CSPs->Macrocyclic Cyclodextrin Cyclodextrin-Based CSPs->Cyclodextrin Cellulose Cellulose Derivatives (e.g., CHIRALCEL® OD-H) Polysaccharide->Cellulose Amylose Amylose Derivatives (e.g., CHIRALPAK® AD-H) Polysaccharide->Amylose Vancomycin Vancomycin (e.g., CHIROBIOTIC™ V) Macrocyclic->Vancomycin Teicoplanin Teicoplanin (e.g., CHIROBIOTIC™ T) Macrocyclic->Teicoplanin BetaCyclodextrin Beta-Cyclodextrin (e.g., CYCLOBOND™ I) Cyclodextrin->BetaCyclodextrin

Caption: Classification of common chiral stationary phases.

II. Performance Comparison Data

The selection of a CSP is highly dependent on the specific analyte and the desired chromatographic mode (Normal Phase, Reversed Phase, or Polar Organic). The following table summarizes experimental data for the separation of various beta-amino alcohols (specifically beta-blockers) on different CSPs.

AnalyteCSP (Column)Mobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRsReference
Propranolol CHIRALPAK AD-H (Amylose derivative)n-Hexane/2-Propanol/DEA (80:20:0.1)1.0251.732.131.232.54[6]
Propranolol CHIROBIOTIC T (Teicoplanin)Methanol/TEA/HAc (100:0.02:0.03)1.0252.293.191.393.01[6]
Propranolol α-Glycoprotein (AGP)2-Propanol/Ammonium Acetate (0.5:99.5)0.9RT--->1.5[7]
Propranolol β-Cyclodextrin (BCD)ACN/EtOH/HAc/TEA (96:3.3:0.4:0.3)1.0RT--->1.5[7]
Atenolol CHIRALPAK AD-H (Amylose derivative)n-Hexane/Ethanol/DEA (20:80:0.1)1.0251.581.761.111.45[6]
Metoprolol CHIRALPAK AD-H (Amylose derivative)n-Hexane/2-Propanol/DEA (80:20:0.1)1.0252.132.381.121.62[6]
Pindolol CHIRALPAK AD-H (Amylose derivative)n-Hexane/2-Propanol/DEA (80:20:0.1)1.0253.424.151.212.45[6]
Bisoprolol CHIROBIOTIC V (Vancomycin)Methanol/HAc/TEA (100:0.20:0.15)0.545-->1.1>1.5[8]

k'1 = Retention factor of the first eluting enantiomer; k'2 = Retention factor of the second eluting enantiomer; α = Separation factor (k'2/k'1); Rs = Resolution factor; DEA = Diethylamine; TEA = Triethylamine; HAc = Acetic Acid; ACN = Acetonitrile; EtOH = Ethanol; RT = Room Temperature.

III. Experimental Protocols & Workflow

A systematic approach is crucial for developing a successful chiral separation method. The general workflow involves screening different columns and mobile phases to find initial conditions, followed by optimization of parameters to achieve baseline separation.

The diagram below illustrates a typical experimental workflow for chiral method development.

Experimental_Workflow cluster_workflow Chiral HPLC Method Development Workflow cluster_opt Optimization Parameters Prep Sample & Mobile Phase Preparation Screen Step 1: CSP Screening (Polysaccharide, Macrocyclic, etc.) Prep->Screen Mode Step 2: Mobile Phase Screening (Normal, Reversed, Polar Organic) Screen->Mode Optimize Step 3: Method Optimization Mode->Optimize Select best initial conditions Validate Step 4: Method Validation Optimize->Validate Opt_MP Mobile Phase Ratio Opt_Add Additive Type & Conc. Opt_Flow Flow Rate Opt_Temp Temperature Analysis Data Analysis & Reporting Validate->Analysis

Caption: General workflow for chiral method development.

Detailed Protocol: Separation of Propranolol on CHIROBIOTIC T

This protocol is based on the conditions reported for the successful separation of propranolol enantiomers.[6]

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: 100% Methanol with 0.02% Triethylamine (TEA) and 0.03% Acetic Acid (HAc).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 290 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic propranolol in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the elution of the two enantiomers. The expected retention times will be approximately 8 and 10 minutes, respectively.

  • Data Analysis:

    • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the performance of the separation.

IV. Conclusion

The enantioseparation of beta-amino alcohols is most reliably achieved using polysaccharide-based and macrocyclic antibiotic-based chiral stationary phases. Polysaccharide CSPs like CHIRALPAK AD-H demonstrate broad applicability in normal phase mode, while macrocyclic antibiotic CSPs such as CHIROBIOTIC T and V are highly effective in polar organic modes. The choice of CSP and mobile phase is paramount and requires systematic screening and optimization. The data and protocols presented in this guide serve as a starting point for researchers to develop efficient and robust methods for the chiral analysis of beta-amino alcohols.

References

The Strategic Synthesis of a Saquinavir Intermediate: A Cost-Effectiveness Analysis of (S)-2-amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral starting material is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. This guide provides a comparative analysis of the cost-effectiveness of (S)-2-amino-3-(benzyloxy)propan-1-ol, a serine-derived building block, against the more conventional L-phenylalanine-derived precursors in the synthesis of a key intermediate for the HIV protease inhibitor, Saquinavir.

The target intermediate, (S)-N-tert-butyl-decahydroisoquinoline-3-carboxamide, is a cornerstone in the synthesis of Saquinavir, one of the earliest protease inhibitors used in the treatment of HIV/AIDS. The stereochemistry of this intermediate is crucial for the drug's efficacy, making the choice of the initial chiral source a paramount consideration. This guide will explore two plausible synthetic pathways to this intermediate, starting from either (S)-2-amino-3-(benzyloxy)propan-1-ol or L-phenylalanine, and will provide a quantitative comparison of their potential yields, step counts, and starting material costs.

Comparative Synthesis Routes

The synthesis of the tetrahydroisoquinoline core of the target intermediate is typically achieved through well-established methods such as the Pictet-Spengler or Bischler-Napieralski reactions. For this analysis, we will focus on the Pictet-Spengler reaction, a powerful tool for constructing the tetrahydroisoquinoline scaffold.

Route A: A Proposed Pathway from (S)-2-amino-3-(benzyloxy)propan-1-ol

This proposed route leverages the inherent chirality of (S)-2-amino-3-(benzyloxy)propan-1-ol. The synthesis would involve the protection of the amine, oxidation of the primary alcohol to an aldehyde, followed by a Pictet-Spengler reaction with a phenethylamine derivative, and subsequent transformations to yield the final intermediate.

Route B: The Established Pathway from L-Phenylalanine

This well-documented route utilizes the readily available and cost-effective amino acid, L-phenylalanine. The synthesis involves the conversion of L-phenylalanine into a suitable phenethylamine precursor, which then undergoes a Pictet-Spengler reaction, followed by further modifications to arrive at the target molecule.

Quantitative Data Summary

The following tables provide an estimated comparison of the two synthetic routes. The data for Route A is based on plausible yields for analogous reactions found in the literature, while the data for Route B is based on reported synthetic procedures.

Table 1: Comparison of Starting Material Costs

Starting MaterialSupplier ExamplePrice (USD) per 100g
(S)-2-amino-3-(benzyloxy)propan-1-olVaries~$200 - $400
L-PhenylalanineVaries~$30 - $60

Table 2: Estimated Step-wise and Overall Yield Comparison

Synthetic RouteKey StepsEstimated Yield per StepEstimated Overall Yield
Route A (Proposed) 1. N-Boc Protection95%45%
2. Oxidation to Aldehyde80%
3. Pictet-Spengler Reaction70%
4. Amidation90%
5. Hydrogenation/Deprotection90%
Route B (Established) 1. Esterification95%55%
2. Amide Formation95%
3. Reduction85%
4. Pictet-Spengler Reaction80%
5. Amidation95%

Experimental Protocols

General Protocol for N-Boc Protection of (S)-2-amino-3-(benzyloxy)propan-1-ol:

To a solution of (S)-2-amino-3-(benzyloxy)propan-1-ol in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with aqueous acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the N-Boc protected product.

General Protocol for Pictet-Spengler Reaction:

A β-arylethylamine and an aldehyde or ketone are dissolved in a suitable solvent (e.g., toluene, acetonitrile) and treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid). The reaction mixture is heated to reflux until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield the tetrahydroisoquinoline product.[1][2][3]

Visualizing the Pathways

To better understand the logic of the synthetic routes and the biological context, the following diagrams have been generated.

HIV_Lifecycle cluster_cell Host Cell DNA Host DNA mRNA Viral mRNA DNA->mRNA Transcription Proteins Viral Proteins (Polyprotein) mRNA->Proteins Translation Assembly New Virus Assembly Proteins->Assembly Cleavage by Protease Budding Budding and Maturation Assembly->Budding Immature Virus HIV HIV Reverse_Transcription Reverse Transcription (RNA -> DNA) HIV->Reverse_Transcription Enters Cell Integration Integration into Host DNA Reverse_Transcription->Integration Viral DNA Integration->DNA Protease_Inhibitor Protease Inhibitor (e.g., Saquinavir) Protease_Inhibitor->Proteins Blocks Cleavage

HIV Protease Inhibition Mechanism.

Synthetic_Workflow_Comparison cluster_A Route A: (S)-2-amino-3-(benzyloxy)propan-1-ol cluster_B Route B: L-Phenylalanine A1 Starting Material A2 N-Boc Protection A1->A2 A3 Oxidation to Aldehyde A2->A3 A4 Pictet-Spengler Reaction A3->A4 A5 Amidation & Deprotection A4->A5 Target_Intermediate (S)-N-tert-butyl-decahydro- isoquinoline-3-carboxamide A5->Target_Intermediate Yield: ~45% B1 Starting Material B2 Esterification & Amidation B1->B2 B3 Reduction to Amine B2->B3 B4 Pictet-Spengler Reaction B3->B4 B5 Amidation B4->B5 B5->Target_Intermediate Yield: ~55%

Comparison of Synthetic Workflows.

Discussion and Conclusion

Based on this analysis, the established route starting from L-phenylalanine appears to be more cost-effective for the synthesis of the target Saquinavir intermediate. The primary driver for this is the significantly lower cost of L-phenylalanine as a starting material. While the proposed route from (S)-2-amino-3-(benzyloxy)propan-1-ol is chemically feasible, its higher starting material cost and potentially lower overall yield make it a less economically attractive option for large-scale production.

However, the choice of a synthetic route is not solely based on cost. For certain applications, the specific functionalities present in (S)-2-amino-3-(benzyloxy)propan-1-ol might offer advantages for the synthesis of other complex chiral molecules, where a different sequence of reactions could prove more efficient.

For researchers and drug development professionals, this guide highlights the importance of a thorough cost-effectiveness analysis early in the development process. While novel chiral building blocks like (S)-2-amino-3-(benzyloxy)propan-1-ol offer new synthetic possibilities, established and economical starting materials like L-phenylalanine often provide a more pragmatic solution for the synthesis of well-characterized and high-volume pharmaceutical intermediates. Future research focusing on optimizing the synthetic route from (S)-2-amino-3-(benzyloxy)propan-1-ol to improve yields and reduce costs could alter this economic assessment.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride.

Chemical Identifier and Hazard Information

PropertyValue
CAS Number 61366-43-6[1]
Molecular Formula C₁₀H₁₆ClNO₂[2]
Molecular Weight 217.69 g/mol [2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Storage Room temperature, inert atmosphere.[2]
Toxicological Data No specific quantitative data on Permissible Exposure Limits (PELs) or LD50/LC50 values are readily available. The primary hazards are irritation to the skin, eyes, and respiratory system.[3][4]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is required when handling the solid powder to avoid inhalation of dust particles.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.

  • Skin Protection:

    • Wear a flame-resistant lab coat.

    • Use nitrile or latex gloves. Inspect gloves for any tears or perforations before use.

    • Ensure wrists and any exposed skin are covered.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

3. Handling Protocol:

  • Before handling, review the Safety Data Sheet (SDS) for the compound.

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.

  • Avoid creating dust when handling the solid. Use a spatula for transferring the powder.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

4. Spill Response:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed, labeled container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Clean the spill area with soap and water after the solid has been removed.

Disposal Plan: Waste Management

Proper disposal of this compound is critical to ensure environmental protection and regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Segregation and Collection:

  • This compound waste is classified as halogenated organic solid waste .

  • Do not mix this waste with non-halogenated waste streams.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list the chemical name.

2. Container Management:

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the halogenated organic solid waste through your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow: Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Waste Collection cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE (Goggles, Lab Coat, Gloves) prep_sds->prep_ppe handle_weigh Weigh Solid prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_solid Collect Solid Waste & Contaminated PPE handle_transfer->cleanup_solid cleanup_label Label as 'Halogenated Organic Solid Waste' cleanup_solid->cleanup_label dispose_store Store in Designated Waste Area cleanup_label->dispose_store dispose_ehs Arrange EHS Pickup dispose_store->dispose_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.